(2-Isopropoxynaphthalen-1-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIQOGCFKWXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262499 | |
| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049030-20-7 | |
| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049030-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Isopropoxynaphthalen-1-yl)methanamine synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine
Authored by: A Senior Application Scientist
Foreword: Strategic Synthesis in Modern Drug Discovery
In the landscape of contemporary drug development, the rational design and efficient synthesis of novel molecular entities are paramount. Naphthalene-based scaffolds, in particular, represent a privileged structural motif, offering a rigid and lipophilic framework that can be strategically functionalized to modulate biological activity. This compound is a key building block, presenting a primary amine for further derivatization and an isopropoxy group that can enhance metabolic stability and tune physicochemical properties. This guide provides a comprehensive, field-proven pathway for its synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. The protocols herein are designed for researchers, medicinal chemists, and process scientists who require not only a method but also a deep understanding of the synthesis from starting material to final product.
Retrosynthetic Analysis and Strategic Pathway Selection
The synthesis of this compound is best approached through a convergent strategy, beginning with the commercially available and versatile starting material, 2-naphthol. Our retrosynthetic analysis identifies three key transformations: etherification, formylation, and reductive amination.
Caption: Retrosynthetic pathway for the target compound.
This three-step sequence is strategically advantageous due to the high yields and selectivity typically associated with each chosen reaction class, minimizing complex purification challenges and maximizing overall efficiency.
Step-by-Step Synthesis Pathway
Step 1: O-Alkylation via Williamson Ether Synthesis
Objective: To synthesize 2-isopropoxynaphthalene from 2-naphthol.
Principle: The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide ion of 2-naphthol, a potent nucleophile, attacks a primary or secondary alkyl halide.[3] 2-Naphthol is first deprotonated with a suitable base to form the highly nucleophilic 2-naphthoxide anion.[1][4] This anion then displaces the halide from an isopropyl halide. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus preserving its reactivity.
Caption: Workflow for the Williamson ether synthesis step.
Experimental Protocol:
-
To a stirred solution of 2-naphthol (1.0 eq) in anhydrous acetone (10 mL per gram of 2-naphthol), add potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield 2-isopropoxynaphthalene as a white crystalline solid.[4]
| Parameter | Value/Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong, non-hygroscopic base that is easy to handle and effectively deprotonates the phenolic hydroxyl. |
| Solvent | Anhydrous Acetone | A polar aprotic solvent that promotes the SN2 reaction and allows for easy removal post-reaction. |
| Alkylating Agent | 2-Bromopropane | Provides the isopropyl group; the bromide is a good leaving group. |
| Temperature | Reflux (~56 °C) | Provides sufficient activation energy for the reaction to proceed at a practical rate. |
Step 2: C-Formylation via Vilsmeier-Haack Reaction
Objective: To synthesize 2-isopropoxynaphthalene-1-carbaldehyde.
Principle: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5] The isopropoxy group at the 2-position of the naphthalene ring is an activating, ortho-, para-directing group. Due to steric hindrance at the 3-position, electrophilic attack occurs preferentially at the 1-position. The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] The electron-rich naphthalene ring then attacks this electrophile, followed by hydrolysis during workup to yield the aldehyde.[8]
Experimental Protocol:
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-isopropoxynaphthalene (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate or sodium hydroxide solution until it is basic (pH ~8-9).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford 2-isopropoxynaphthalene-1-carbaldehyde.
| Parameter | Value/Condition | Rationale |
| Reagents | POCl₃ / DMF | Standard combination for generating the Vilsmeier reagent in situ.[6] |
| Temperature | 0 °C (initial), then 60-70 °C | Initial cooling controls the exothermic formation of the Vilsmeier reagent; subsequent heating drives the electrophilic aromatic substitution. |
| Workup | Ice quench, then base | Hydrolyzes the iminium intermediate to the final aldehyde and neutralizes the acidic reaction medium. |
Step 3: Reductive Amination via Leuckart-Wallach Reaction
Objective: To synthesize the final product, this compound.
Principle: The Leuckart-Wallach reaction is a classic and robust method for the reductive amination of aldehydes and ketones.[9] It utilizes formic acid or its derivatives, such as ammonium formate, as both the amine source (in the case of ammonium formate) and the reducing agent.[10] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate.[10] A key feature of this reaction is that it often yields the N-formylated amine as an intermediate, which must be hydrolyzed in a subsequent step (typically with aqueous acid) to liberate the free primary amine.[9] This one-pot approach is highly effective for converting aldehydes to primary amines.[11]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Guide: Synthesis and Characterization of (2-Isopropoxynaphthalen-1-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of (2-Isopropoxynaphthalen-1-yl)methanamine, a potentially novel naphthyl-based primary amine. Due to the absence of this specific molecule in major chemical databases, including a registered CAS number, this document focuses on a robust, proposed synthetic pathway. We will detail the synthesis of the key precursor, 2-isopropoxynaphthalene-1-carbaldehyde, followed by its conversion to the target methanamine via reductive amination. This guide is intended for researchers in medicinal chemistry and drug development, offering a foundational methodology for the synthesis and future investigation of this and structurally related compounds.
Introduction and Rationale
Naphthalene-containing compounds are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigid, bicyclic aromatic structure provides a versatile platform for interacting with biological targets. The introduction of an aminomethyl group at the 1-position and an alkoxy substituent at the 2-position, such as isopropoxy, can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity.
While "this compound" is not currently a cataloged compound, its synthesis is logically achievable through established organic chemistry reactions. This guide provides a scientifically grounded, step-by-step approach for its preparation, enabling researchers to access this novel chemical entity for screening and development purposes. The proposed synthesis follows a two-step sequence:
-
O-Alkylation: Synthesis of 2-isopropoxynaphthalene from 2-naphthol.
-
Formylation: Introduction of a formyl group at the 1-position to yield 2-isopropoxynaphthalene-1-carbaldehyde.
-
Reductive Amination: Conversion of the aldehyde to the target primary amine, this compound.
This document will provide detailed experimental protocols for each step, along with insights into reaction mechanisms and analytical characterization methods.
Proposed Synthetic Pathway
The overall synthetic route to obtain this compound is depicted below. This pathway is designed for efficiency and scalability in a standard laboratory setting.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Isopropoxynaphthalene
Principle: This step involves a Williamson ether synthesis, where the phenoxide of 2-naphthol acts as a nucleophile to displace a halide from an isopropyl electrophile.
Materials:
-
2-Naphthol
-
2-Iodopropane (or 2-bromopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-isopropoxynaphthalene. Further purification can be achieved by column chromatography if necessary.
Synthesis of 2-Isopropoxynaphthalene-1-carbaldehyde
Principle: The Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich naphthalene ring, ortho to the activating isopropoxy group.
Materials:
-
2-Isopropoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a flask cooled in an ice bath, add anhydrous DMF.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-isopropoxynaphthalene (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of cold water.
-
Neutralize the mixture with 1 M aqueous NaOH solution until basic (pH > 8).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-isopropoxynaphthalene-1-carbaldehyde.
Synthesis of this compound
Principle: Reductive amination converts the aldehyde to the primary amine in a one-pot reaction. An imine is formed in situ, which is then reduced by a suitable reducing agent.
Materials:
-
2-Isopropoxynaphthalene-1-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
1 M aqueous hydrochloric acid (HCl)
-
1 M aqueous sodium hydroxide (NaOH)
Procedure:
-
Dissolve 2-isopropoxynaphthalene-1-carbaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted aldehyde.
-
Basify the aqueous layer with 1 M NaOH until pH > 10.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.
Characterization and Data
As "this compound" is a novel compound, the following analytical data would be expected for its structural confirmation.
Table 1: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring, a singlet for the aminomethyl (CH₂NH₂) protons, a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the naphthalene ring, the aminomethyl carbon, and the isopropyl carbons. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 216.1383 (for high resolution). |
| FT-IR | Characteristic N-H stretching bands for a primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage. |
Conclusion and Future Directions
This guide outlines a feasible and robust synthetic route for the preparation of the novel compound, this compound. By following these detailed protocols, researchers can access this molecule for further investigation into its chemical and biological properties. The successful synthesis and characterization of this compound will provide a valuable addition to the chemical space available for drug discovery and development, particularly for programs targeting receptors and enzymes that can accommodate substituted naphthalene scaffolds. Future work should focus on the biological evaluation of this compound and the synthesis of a library of related analogues to establish structure-activity relationships.
References
Due to the novel nature of the target compound, direct references are not available. The references provided are for the established reactions used in the proposed synthesis.
-
Williamson Ether Synthesis: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Vilsmeier-Haack Reaction: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355–657. [Link]
-
Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59(1), 1–714. [Link]
An In-Depth Technical Guide to (2-Isopropoxynaphthalen-1-yl)methanamine: Synthesis, Structural Analogs, and Therapeutic Potential
Abstract
The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of (2-Isopropoxynaphthalen-1-yl)methanamine, a key derivative, and its structural analogs. We delve into rational synthetic strategies, elucidate potential structure-activity relationships (SAR), and present detailed protocols for evaluating their biological significance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will explore potential applications in oncology and inflammatory diseases, grounded in the established bioactivity of the broader naphthalene class.
Introduction: The Naphthalene Core in Drug Discovery
Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged structure in drug design due to its unique physicochemical properties. Its rigid, planar structure provides a scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The introduction of an aminomethyl group at the 1-position and an alkoxy group at the 2-position of the naphthalene ring, as seen in this compound, creates a pharmacophore with significant potential for therapeutic intervention. This guide will systematically dissect this core structure, its synthesis, and its potential for derivatization to generate novel drug candidates.
Synthetic Methodologies: Accessing the this compound Scaffold
The synthesis of this compound and its analogs can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Below, we detail two primary and reliable synthetic pathways.
Pathway A: Alkylation of 2-Naphthol followed by Aminomethylation
This pathway offers a straightforward approach starting from the readily available 2-naphthol. The causality behind this multi-step synthesis lies in the sequential introduction of the isopropoxy and aminomethyl functionalities.
Experimental Protocol:
Step 1: Synthesis of 2-Isopropoxynaphthalene
-
To a solution of 2-naphthol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the naphthoxide salt.
-
Add 2-iodopropane (isopropyl iodide, 1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-isopropoxynaphthalene.
Step 2: Formylation of 2-Isopropoxynaphthalene
-
To a solution of 2-isopropoxynaphthalene (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0°C, add a Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by pouring it into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-isopropoxynaphthalene-1-carbaldehyde.
Step 3: Reductive Amination to Yield this compound
-
Dissolve 2-isopropoxynaphthalene-1-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia (e.g., ammonium acetate, or a solution of ammonia in methanol) and a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][5]
-
Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or crystallization to obtain this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
A Theoretical Investigation of (2-Isopropoxynaphthalen-1-yl)methanamine: A Computational Roadmap for Drug Discovery
Abstract
Naphthalene and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] This technical guide presents a comprehensive theoretical framework for the investigation of a novel naphthalene derivative, (2-Isopropoxynaphthalen-1-yl)methanamine. In the absence of existing experimental data, this document serves as a roadmap for researchers, outlining a suite of in silico techniques to predict its physicochemical properties, electronic structure, potential biological targets, and drug-likeness. By leveraging established computational methodologies such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we provide a blueprint for elucidating the therapeutic potential of this and similar novel chemical entities, thereby accelerating the early phases of drug discovery.
Introduction: The Rationale for a Theoretical Approach
The drug discovery pipeline is a long and arduous journey, with high attrition rates often attributed to unfavorable pharmacokinetic and safety profiles of drug candidates.[4][5][6] Early-stage in silico assessment of novel molecules offers a time- and resource-efficient means to prioritize candidates with the highest probability of success.[4][5][6] this compound (Figure 1) is a novel compound, with its basic chemical information available from suppliers.[7][8] However, to the best of our knowledge, no theoretical or experimental studies on its bioactivity have been published.
The naphthalene core is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1][3] Derivatives of naphthalene have been reported to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][9] The structural features of this compound, namely the bulky isopropoxy group and the flexible methanamine side chain, suggest the potential for specific interactions with biological macromolecules.
This guide, therefore, proposes a comprehensive theoretical investigation to build a foundational understanding of this molecule's properties and potential as a drug candidate. We will detail the computational workflows, from quantum mechanical calculations to molecular docking and ADMET profiling, providing the causality behind each methodological choice.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Quantum Chemical Analysis: Unveiling Intrinsic Properties with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[10][11][12][13] It provides a balance between accuracy and computational cost, making it ideal for studying bioactive molecules.[11][12][13] A DFT-based analysis will form the bedrock of our theoretical investigation, providing insights into the molecule's geometry, stability, and electronic properties.
Geometric Optimization and Vibrational Analysis
The first step in any computational study is to determine the most stable 3D conformation of the molecule.
Protocol 1: Geometry Optimization
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p), which includes diffuse functions to accurately describe non-covalent interactions and polarization functions for more accurate geometries.
-
Procedure:
-
Draw the 2D structure of this compound in a molecular editor and perform an initial 3D cleanup.
-
Perform a full geometry optimization without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability.
Table 1: Predicted FMO Properties and Reactivity Descriptors
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (Egap) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (EA) | -ELUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).
Molecular Docking: Predicting Biological Targets and Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] Given the known anticancer and antimicrobial activities of many naphthalene derivatives, we can hypothesize potential protein targets for this compound.[14][15][16][17]
Selection of Protein Targets
Based on the literature for similar compounds, potential targets could include:
-
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.[14][15]
-
Tubulin: The building block of microtubules, another important anticancer target.[16]
-
Bacterial DNA gyrase or Fungal lanosterol 14α-demethylase: For antimicrobial investigations.
Molecular Docking Protocol
Protocol 2: Molecular Docking Workflow
-
Software: AutoDock Vina, Schrödinger Maestro, or similar.
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or from literature evidence.
-
Perform the docking simulation to generate a series of binding poses.
-
-
Analysis:
-
Analyze the binding energies (kcal/mol) of the top-ranked poses.
-
Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) to understand the binding mode. The naphthalene ring, for instance, is likely to engage in π-π stacking with aromatic residues in the binding pocket.[14]
-
Caption: A generalized workflow for molecular docking studies.
ADMET Profiling: Assessing Drug-Likeness and Pharmacokinetic Properties
A promising biological activity is of little therapeutic value if the compound has poor pharmacokinetic properties or is toxic.[18] In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later development stages.[4][5][6][19]
Lipinski's Rule of Five and Other Physicochemical Properties
Lipinski's Rule of Five is a set of guidelines to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.[9]
Table 2: Key Physicochemical Properties for Drug-Likeness
| Property | Lipinski's Rule of Five Guideline | Significance |
| Molecular Weight (MW) | ≤ 500 Da | Affects absorption and distribution |
| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Influences solubility and permeability |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and permeability |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts intestinal absorption and BBB penetration |
In Silico ADMET Prediction Protocol
Protocol 3: ADMET Prediction
-
Software: SwissADME, QikProp (Schrödinger), or other web-based or commercial software.[9][18]
-
Input: The SMILES string or 2D structure of this compound.
-
Analysis: Evaluate a range of predicted properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
Synthesis and Conclusion
This guide has outlined a comprehensive theoretical framework for the initial evaluation of this compound as a potential drug candidate. While the synthesis of 1-aminomethyl-2-alkoxynaphthalenes can be achieved through methods like the one-pot three-component reaction of 2-naphthol, aldehydes, and an amine, or via the hydrolysis of 1-amidoalkyl-2-naphthols, this guide focuses on the in silico characterization that should precede and guide synthetic efforts.[20]
The proposed workflow, integrating DFT, molecular docking, and ADMET prediction, provides a robust, multi-faceted approach to de-risk novel compounds early in the drug discovery process. The insights gained from these theoretical studies—spanning molecular stability, electronic reactivity, potential biological targets, binding affinities, and pharmacokinetic profiles—are essential for making informed decisions about which compounds to advance to more resource-intensive experimental validation. This structured, theory-driven approach embodies the principles of modern, efficient drug design.
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Exploring the Anticancer Activity, Molecular Docking and Density Functional Theory Analysis of α-Naphthalene Acetic Acid Derivatives. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Synthesis, Characterization and Molecular Docking of New Naphthalene-Based Chalcone and Pyrazoline Compounds. Key Engineering Materials. Available at: [Link]
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Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Current Issues in Molecular Biology. Available at: [Link]
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A computational study on the structures of methylamine–carbon dioxide–water clusters: evidence for the barrier free formation of the methylcarbamic acid zwitterion (CH3NH2+COO−) in interstellar water ices. Physical Chemistry Chemical Physics. Available at: [Link]
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NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Erudition. Available at: [Link]
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Simulating Methylamine Using a Symmetry-Adapted, Qubit Excitation-Based Variational Quantum Eigensolver. MDPI. Available at: [Link]
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A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
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One-pot Synthesis of Amidoalkyl Naphthol Derivatives as Potential Nucleoside Antibiotics and HIV Protease Inhibitors using Nano-SnO2. Journal of Applied Chemical Research. Available at: [Link]
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Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Der Pharma Chemica. Available at: [Link]
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Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Organic Chemistry Research. Available at: [Link]
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Microwave Assisted Synthesis of 1-Amidoalkyl-2-naphthols Catalyzed by Anhydrous Zinc Chloride. Asian Journal of Chemistry. Available at: [Link]
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(2-Ethoxynaphthalen-1-yl)methanamine. PubChem. Available at: [Link]
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(6-Isopropoxynaphthalen-2-yl)(methyl)sulfane. PubChem. Available at: [Link]
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An In-depth Technical Guide to the Organic Solvent Solubility of (2-Isopropoxynaphthalen-1-yl)methanamine
Introduction: The Critical Role of Solubility in Pharmaceutical Development
(2-Isopropoxynaphthalen-1-yl)methanamine is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its journey from a synthesized molecule to a component of a final drug product is critically dependent on its interaction with various solvents. Understanding the solubility of this primary amine in a diverse range of organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations.
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, we will delve into the physicochemical principles that govern its solubility, offer a predictive analysis based on its molecular structure, and provide a robust, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Characterization: A Molecule of Dichotomies
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a fascinating blend of polar and non-polar characteristics that directly influence its interaction with different solvents.
Chemical Structure:
(Simplified representation of the naphthalene core)
An analysis of its structure reveals the following key features:
-
Aromatic Naphthalene Core: The large, rigid, and electron-rich naphthalene system is inherently non-polar and hydrophobic. This bicyclic aromatic structure contributes significantly to the molecule's bulk and favors interactions with non-polar or aromatic solvents through van der Waals forces and π-π stacking.
-
Isopropoxy Group: The isopropoxy substituent adds to the lipophilic nature of the molecule. While the ether linkage introduces a slight polar character, the overall contribution of this branched alkyl group is to enhance solubility in less polar environments.
-
Primary Aminomethyl Group (-CH2NH2): This is the primary polar functional group. The nitrogen atom's lone pair of electrons and the two hydrogen atoms make the amine group a potent hydrogen bond donor and acceptor. This feature is the main driver for its solubility in polar solvents. The basic nature of the amine also allows for acid-base interactions, which can be exploited for solubility in acidic media, though this guide focuses on neutral organic solvents.
These contrasting features create a molecule with a dual nature, suggesting a nuanced solubility profile across the spectrum of organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Analysis | Implication for Solubility |
| Molecular Structure | Large, rigid bicyclic aromatic ring with an isopropoxy and a primary aminomethyl substituent. | The bulky, non-polar naphthalene core will favor solubility in non-polar and aromatic solvents, while the polar amine group will drive solubility in polar solvents. |
| Polarity | Exhibits both significant non-polar (naphthalene, isopropoxy) and polar (primary amine) regions. | Will likely exhibit moderate to good solubility in a broad range of solvents, with the specific degree of solubility depending on the solvent's ability to interact with both regions of the molecule. |
| Hydrogen Bonding | The -NH2 group can act as both a hydrogen bond donor and acceptor. | Strong interactions are expected with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF). |
| Dominant Intermolecular Forces | Van der Waals forces, π-π stacking (naphthalene ring), dipole-dipole interactions, and hydrogen bonding (amine group). | A solvent's ability to engage in these interactions will determine the extent of solubilization. |
Theoretical Solubility Profile: A Predictive Framework
Based on the fundamental principle of "like dissolves like," we can predict the solubility behavior of this compound in various classes of organic solvents.[1][2] This predictive framework is an essential first step in solvent screening for any chemical process.
Diagram 1: Factors Influencing Solubility
Caption: Interplay of solute and solvent properties governing solubility.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can effectively form hydrogen bonds with the primary amine of the solute, while the alkyl portion of the alcohol can interact with the non-polar naphthalene core.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have significant dipole moments to solvate the polar amine group. Their organic nature allows for favorable interactions with the hydrophobic parts of the molecule. Primary amines can react with ketones like acetone, which should be considered.[4] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic rings of these solvents can engage in favorable π-π stacking interactions with the naphthalene core. However, their inability to solvate the polar amine group effectively will limit overall solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | These solvents primarily interact through weak van der Waals forces. They will struggle to overcome the strong intermolecular hydrogen bonds between the solute molecules and to effectively solvate the polar amine group. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has a significant dipole moment and can act as a weak hydrogen bond acceptor, allowing it to solvate the amine group to some extent. Its ability to solvate the non-polar regions is also good. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
While theoretical predictions are invaluable, empirical data is the gold standard. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1][5][6] It is a thermodynamic solubility measurement that ensures the system has reached a true equilibrium between the dissolved and undissolved solid.[5][6]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable quantitative analytical technique)
Diagram 2: Shake-Flask Experimental Workflow
Caption: Step-by-step workflow for the shake-flask solubility method.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution has been achieved.[1]
-
Add a precise volume of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).
-
Agitate the samples at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause excessive grinding of the particles.
-
Allow the samples to equilibrate for a predetermined period, typically 24 to 48 hours. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow the undissolved solid to sediment. For fine suspensions, centrifugation may be necessary.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter (chemically compatible with the solvent, e.g., PTFE) and filter the solution into a clean vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
-
Data Interpretation:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
The final solubility is typically reported in units of mg/mL or g/L. The results from the replicate samples should be averaged, and the standard deviation reported to indicate the precision of the measurement.
-
Conclusion: A Practical Approach to Solubility
While no specific solubility data for this compound is readily available in the literature, a thorough understanding of its physicochemical properties provides a strong predictive foundation. The molecule's dual polar and non-polar nature suggests a broad, yet varied, solubility profile in organic solvents, with high solubility expected in polar protic solvents like methanol and moderate solubility in a range of polar aprotic and aromatic solvents. For drug development professionals, this predictive analysis serves as an efficient guide for initial solvent screening. However, for process optimization and regulatory purposes, these predictions must be confirmed through rigorous experimental determination. The detailed shake-flask protocol provided herein offers a self-validating and reliable method to generate the precise, quantitative data required for confident decision-making in the pharmaceutical development pipeline.
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Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
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Chemistry LibreTexts. 24.2: Structure and Properties of Amines. (2024). [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
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National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). [Link]
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National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
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NCERT. Amines. [Link]
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ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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Xiong, J., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]
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Quora. Are amines soluble in organic solvents?. (2018). [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure of (2-Isopropoxynaphthalen-1-yl)methanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of (2-Isopropoxynaphthalen-1-yl)methanamine, a novel naphthalene derivative of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust methodology, from synthesis and crystallization to advanced crystallographic analysis. It serves as a roadmap for researchers seeking to elucidate the solid-state architecture of this and similar molecules. The guide details a proposed synthetic pathway, systematic crystallization strategies for its hydrochloride salt, and a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD). Furthermore, it delves into the interpretation of crystallographic data, including a discussion of molecular geometry, intermolecular interactions, and crystal packing, using a representative, hypothetical dataset for illustrative purposes. This guide is intended to empower researchers with the foundational knowledge and practical insights required to confidently explore the crystallographic landscape of new chemical entities.
Introduction: The Significance of Solid-State Structure
The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a compound's physicochemical properties. For professionals in drug development and materials science, understanding the crystal structure is paramount. It governs key parameters such as solubility, dissolution rate, stability, hygroscopicity, and mechanical properties. A thorough crystallographic analysis provides invaluable insights into the molecule's conformation, the intricate network of intermolecular interactions, and the overall packing efficiency. This knowledge is fundamental for rational drug design, polymorph screening, and the development of stable and effective formulations.
This compound is a substituted naphthalenemethanamine, a class of compounds known for their diverse biological activities. The introduction of an isopropoxy group at the 2-position of the naphthalene ring is anticipated to modulate its lipophilicity and steric profile, potentially influencing its pharmacological and solid-state properties. This guide, therefore, addresses the crucial, yet currently unmet, need for a detailed understanding of its crystal structure.
Synthesis and Characterization
A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. Herein, we propose a two-step synthesis of this compound, commencing from commercially available 2-hydroxy-1-naphthaldehyde.
Synthesis of 2-Isopropoxy-1-naphthaldehyde
The initial step involves the etherification of 2-hydroxy-1-naphthaldehyde with 2-bromopropane via a Williamson ether synthesis.
-
Protocol:
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-isopropoxy-1-naphthaldehyde.
-
Synthesis of this compound via Reductive Amination
The target primary amine can be synthesized from the corresponding aldehyde through reductive amination.[1][2][3][4]
-
Protocol:
-
Dissolve 2-isopropoxy-1-naphthaldehyde (1.0 eq.) in methanol.
-
Add a solution of ammonia in methanol (7 M, 10 eq.).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.
-
Spectroscopic Characterization
Prior to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the isopropoxy group (a doublet and a septet), the methylene protons of the methanamine group, and the aromatic protons of the naphthalene ring.
-
¹³C NMR will show the characteristic signals for the aliphatic and aromatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretches for the aliphatic and aromatic moieties, and C-O stretching for the ether linkage.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.
-
Crystallization of this compound Hydrochloride
Primary amines often form highly crystalline hydrochloride salts, which are ideal for single-crystal X-ray diffraction studies. The protonation of the amine group enhances its ability to form strong hydrogen bonds, which facilitates the formation of a well-ordered crystal lattice.
Salt Formation and Crystallization Protocol
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or methanol).
-
Slowly add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The formation of a precipitate or turbidity indicates salt formation.
-
Gently heat the mixture to dissolve the salt, creating a saturated solution.
-
Employ one of the following crystallization techniques:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Slow Cooling: After creating a saturated solution at an elevated temperature, allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).
-
Vapor Diffusion: Place the vial containing the saturated solution inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the salt is less soluble (e.g., diethyl ether or hexane). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the solubility of the salt and promoting crystal growth.
-
Caption: Workflow for the crystallization of the amine hydrochloride salt.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
Caption: The sequential workflow of single-crystal X-ray diffraction analysis.
-
Step 1: Crystal Selection and Mounting: A high-quality, single crystal, free of defects, is carefully selected under a microscope and mounted on a goniometer head.
-
Step 2: Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Step 3: Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots (reflections) are integrated.
-
Step 4: Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the asymmetric unit.
-
Step 5: Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.
-
Step 6: Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic soundness. This is followed by a detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Step 7: CIF Generation: The final results are compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.[5][6]
Interpretation of Crystallographic Data: A Representative Example
As the crystal structure of this compound hydrochloride has not been reported, we present a hypothetical yet realistic set of crystallographic data to illustrate the process of data interpretation. This data is based on known structures of similar naphthalene derivatives and general crystallographic principles.
Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈ClNO |
| Formula Weight | 251.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 105.21(2) |
| γ (°) | 90 |
| Volume (ų) | 1305.4(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.280 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Analysis of the Crystallographic Information File (CIF)
The CIF file is a text-based file that contains all the essential information about the crystal structure and the diffraction experiment. Key sections to inspect include:
-
_cell_length_a, _cell_length_b, _cell_length_c, _cell_angle_alpha, _cell_angle_beta, _cell_angle_gamma: These define the dimensions of the unit cell.
-
_symmetry_space_group_name_H-M: This specifies the space group, which describes the symmetry elements of the crystal.
-
_atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z: This loop lists each atom in the asymmetric unit and its fractional coordinates within the unit cell.
-
_geom_bond_atom_site_label_1, _geom_bond_atom_site_label_2, _geom_bond_distance: This section (often generated by crystallographic software) lists the bond lengths.
-
_geom_angle_atom_site_label_1, _geom_angle_atom_site_label_2, _geom_angle_atom_site_label_3, _geom_angle_angle: This lists the bond angles.
Molecular Geometry
Based on the hypothetical data, we can infer the following about the molecular geometry of the (2-Isopropoxynaphthalen-1-yl)methanaminium cation:
-
Naphthalene Ring: The naphthalene ring system is expected to be largely planar, with C-C bond lengths characteristic of aromatic systems. The isopropoxy and aminomethyl substituents will likely cause minor deviations from perfect planarity.
-
Isopropoxy Group: The C-O-C bond angle of the ether linkage will be approximately 109.5°. The orientation of the isopropoxy group relative to the naphthalene ring will be defined by the relevant torsion angles.
-
Aminomethyl Group: The C-N bond length will be typical for a single bond. The geometry around the nitrogen atom in the protonated aminium group will be tetrahedral.
Intermolecular Interactions and Crystal Packing
In the crystal lattice of the hydrochloride salt, a network of strong intermolecular interactions is anticipated, which dictates the overall crystal packing.
-
Hydrogen Bonding: The primary interaction will be strong N-H···Cl⁻ hydrogen bonds between the aminium group and the chloride anion. These interactions are crucial for the stability of the crystal lattice. It is also possible to observe weaker C-H···Cl⁻ and C-H···O interactions.
-
π-π Stacking: The planar naphthalene rings may engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.
Caption: Key intermolecular interactions in the hypothetical crystal structure.
Conclusion
While the crystal structure of this compound has not yet been reported in the public domain, this technical guide provides a comprehensive and scientifically rigorous roadmap for its determination and analysis. By following the proposed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the solid-state architecture of this and other novel compounds. The detailed discussion on data interpretation, illustrated with a representative example, equips scientists with the necessary tools to translate crystallographic data into a meaningful understanding of a molecule's structure and its implications for its physicochemical properties. This foundational knowledge is indispensable for advancing research and development in the pharmaceutical and material sciences.
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. [Link]
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
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Ullah, F., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1202. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Gawade, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
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Kawase, Y., et al. (2009). ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX. HETEROCYCLES, 78(2), 463. [Link]
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Groarke, M., et al. (2000). Synthesis of ketomethylene amino pseudopeptide analogues via reductive amination of glyoxals derived from alpha-amino acids. Bioorganic & Medicinal Chemistry Letters, 10(2), 153-155. [Link]
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Methodological & Application
Application Notes: (2-Isopropoxynaphthalen-1-yl)methanamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Isopropoxynaphthalen-1-yl)methanamine is a functionalized naphthalene derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a primary aminomethyl group at the 1-position and an isopropoxy group at the 2-position of the naphthalene core, offers multiple reaction sites for constructing complex molecular architectures. The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide to the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights for its use in the development of novel chemical entities. While direct literature on this specific molecule is limited, the proposed synthesis and applications are based on well-established and analogous chemical transformations.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-hydroxy-1-naphthaldehyde. This strategy involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by a reductive amination to furnish the target primary amine.
Workflow for the Synthesis
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Isopropoxy-1-naphthaldehyde
This step involves the O-alkylation of 2-hydroxy-1-naphthaldehyde with an isopropyl halide in the presence of a weak base. The synthesis of the starting material, 2-hydroxy-1-naphthaldehyde, is a well-documented procedure, often achieved through the Reimer-Tiemann reaction of 2-naphthol.[3][4]
Protocol:
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).
-
To this suspension, add isopropyl bromide (1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-isopropoxy-1-naphthaldehyde.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-1-naphthaldehyde | [3][5] |
| Reagents | Isopropyl bromide, K₂CO₃ | General Protocol |
| Solvent | Acetone | General Protocol |
| Temperature | Reflux | General Protocol |
| Purification | Column Chromatography | General Protocol |
Step 2: Synthesis of this compound
The conversion of the aldehyde to the primary amine is accomplished via reductive amination. This one-pot reaction involves the in-situ formation of an imine with an ammonia source, which is then reduced by a hydride reagent.[6][7]
Protocol:
-
Dissolve 2-isopropoxy-1-naphthaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Add ammonium acetate (10 eq.) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Basify the aqueous layer with 2M NaOH and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Isopropoxy-1-naphthaldehyde | N/A |
| Reagents | NH₄OAc, NaBH₃CN | [6][8] |
| Solvent | Methanol | [6] |
| Temperature | 0°C to Room Temp. | [6] |
| Work-up | Acid-base extraction | General Protocol |
Applications in Organic Synthesis
The primary amine functionality of this compound makes it a valuable nucleophile and a precursor for the synthesis of a variety of more complex molecules.
Application 1: Amide Bond Formation
The primary amine can readily react with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.[9][10]
Exemplary Reaction: Synthesis of N-((2-Isopropoxynaphthalen-1-yl)methyl)acetamide
Caption: Amide bond formation using the title building block.
Protocol:
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.2 eq.) to the solution and cool to 0°C.
-
Add acetic anhydride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[1][11]
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Acetic anhydride, Pyridine | [1][12] |
| Solvent | Dichloromethane | [1] |
| Temperature | 0°C to Room Temp. | [1] |
| Purification | Recrystallization | [11] |
Application 2: Synthesis of Tetrahydro-β-carboline Scaffolds via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[13][14] While the classical Pictet-Spengler reaction involves a β-arylethylamine, the analogous reaction with a naphthalenemethanamine derivative can lead to the formation of benzo[f]isoquinoline or related structures, which are of interest in medicinal chemistry.
Exemplary Reaction with an Aldehyde:
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene or acetonitrile), add the desired aldehyde (1.1 eq.).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cyclized product.
This reaction is highly dependent on the nature of the aldehyde and the reaction conditions. The electron-rich naphthalene ring is expected to facilitate the electrophilic aromatic substitution step of the Pictet-Spengler cyclization.[13]
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the individual reagents used.
Conclusion
This compound represents a promising and versatile building block for organic synthesis. The proposed synthetic route is robust and relies on well-established chemical transformations. The primary amine functionality allows for a wide range of derivatizations, making this compound a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the chemistry of this interesting molecule.
References
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Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link]
- Benchchem. (2025).
- International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmacy and Pharmaceutical Sciences.
- PrepChem.com. (n.d.). Synthesis of N-benzylacetamide.
- United States Biological. (n.d.). 2-Isopropoxy-1-naphthaldehyde-d7.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences.
- The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
- American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde.
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-1-napthaldehyde.
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- Wikipedia. (n.d.). Reductive amination.
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- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- International Journal of Current Microbiology and Applied Sciences. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences.
- Bulletin of the Chemical Society of Ethiopia. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Bulletin of the Chemical Society of Ethiopia.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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Application Notes and Protocols for (2-Isopropoxynaphthalen-1-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential applications of the novel chemical entity, (2-Isopropoxynaphthalen-1-yl)methanamine, in the field of medicinal chemistry. Due to the limited direct published data on this specific molecule, this guide employs an analog-based approach, drawing insights from the well-established pharmacology of structurally related naphthalenemethanamine and alkoxy-naphthalene derivatives. We will explore potential therapeutic targets, propose detailed synthetic protocols, and outline robust methodologies for biological screening. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this promising chemical scaffold.
Introduction: The Naphthalenemethanamine Scaffold - A Privileged Motif in Drug Discovery
The naphthalene ring system is a versatile scaffold that has been extensively utilized in medicinal chemistry to develop a wide range of therapeutic agents.[1][2] Its rigid, lipophilic nature allows for effective interaction with various biological targets, while the potential for diverse substitution patterns provides a rich avenue for optimizing potency, selectivity, and pharmacokinetic properties. When coupled with a methanamine side chain, the resulting naphthalenemethanamine core becomes a key pharmacophore in several clinically significant drugs.
A prime example is the allylamine class of antifungal agents, which includes the widely used drug Terbinafine. The core of Terbinafine features an N-methyl-1-naphthalenemethanamine moiety, which is crucial for its inhibitory activity against squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This precedent strongly suggests that novel analogs, such as this compound, may possess similar or unique biological activities.
The introduction of an isopropoxy group at the 2-position of the naphthalene ring is a deliberate design choice. Alkoxy substituents can significantly modulate the electronic and steric properties of the aromatic system, influencing target binding and metabolic stability. This guide will therefore focus on the systematic exploration of this compound as a potential lead compound in antifungal, anticancer, and anti-inflammatory drug discovery programs.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the activities of structurally similar compounds, we hypothesize that this compound could be a valuable starting point for the development of agents targeting the following therapeutic areas:
Antifungal Agents
-
Hypothesis: The structural similarity to the core of Terbinafine suggests that this compound may inhibit fungal squalene epoxidase. The isopropoxy group could potentially enhance binding affinity or improve the pharmacokinetic profile compared to existing allylamines.
-
Mechanism of Action (Proposed): Inhibition of squalene epoxidase leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, resulting in fungal cell death.
Caption: Proposed mechanism of antifungal activity.
Anticancer Agents
-
Hypothesis: Naphthalene derivatives have been reported to exhibit anticancer activity through various mechanisms, including tubulin polymerization inhibition and induction of apoptosis.[5][6] The planar naphthalene ring of this compound could intercalate with DNA or interact with key proteins involved in cell proliferation.
-
Potential Targets:
-
Tubulin: Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
-
Topoisomerases: Naphthalimides, a related class of compounds, are known to be DNA intercalators and topoisomerase inhibitors.[7][8]
-
Kinases: Many kinase inhibitors incorporate aromatic scaffolds like naphthalene.
-
Caption: Potential anticancer mechanism via tubulin inhibition.
Anti-inflammatory Agents
-
Hypothesis: Certain naphthalene derivatives have demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators.[9] this compound may modulate inflammatory pathways, such as those involving cyclooxygenases (COX) or lipoxygenases (LOX).
-
Potential Targets:
-
COX-1/COX-2: Inhibition of these enzymes would reduce the production of prostaglandins, key mediators of inflammation.
-
Cytokine Release: The compound could potentially suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Synthetic Protocol
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available 2-naphthol. The following protocol is a proposed route based on established synthetic methodologies for similar compounds.[3]
Overall Synthetic Scheme
Caption: Proposed synthetic workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Isopropoxynaphthalene
-
Rationale: A Williamson ether synthesis is a reliable method for the preparation of aryl ethers from a phenol and an alkyl halide.
-
Procedure:
-
To a solution of 2-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-isopropoxynaphthalene.
-
Step 2: Synthesis of 1-Formyl-2-isopropoxynaphthalene
-
Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. The isopropoxy group is an activating group that directs the formylation to the ortho position.
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 2-isopropoxynaphthalene (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude aldehyde by column chromatography.
-
Step 3: Synthesis of this compound
-
Rationale: Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. The use of ammonia and a suitable reducing agent will yield the desired primary amine.
-
Procedure:
-
Dissolve 1-formyl-2-isopropoxynaphthalene (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (7 N, 10 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel using a gradient of dichloromethane and methanol to obtain the final product, this compound.
-
Biological Screening Protocols
The following are generalized protocols for the initial biological evaluation of this compound.
Antifungal Susceptibility Testing
-
Rationale: A broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various fungal strains.
-
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a fungal inoculum of a susceptible strain (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration to a standard density.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungi with no drug) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.
-
In Vitro Anticancer Cytotoxicity Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cell lines.
-
Protocol:
-
Seed cancer cells (e.g., a human cancer cell line such as Huh-7 or MCF-7) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound is not available, we can extrapolate from related series. For instance, in the Terbinafine series, the substitution pattern on the naphthalene ring significantly impacts antifungal activity, with smaller substituents generally being more favorable.[4]
Table 1: Hypothetical SAR Exploration for this compound Analogs
| R1 (Alkoxy Group) | R2 (Amine Substitution) | Predicted Activity Trend | Rationale |
| Methoxy | -NH₂ | Potentially active | Smaller alkoxy group may improve target fit. |
| Ethoxy | -NH₂ | Potentially active | Similar size to isopropoxy. |
| Isopropoxy | -NH₂ | Lead Compound | Balance of lipophilicity and steric bulk. |
| tert-Butoxy | -NH₂ | Likely reduced activity | Increased steric hindrance may disrupt binding. |
| Isopropoxy | -NHCH₃ | Potentially increased activity | N-methylation can improve metabolic stability and cell permeability. |
| Isopropoxy | -N(CH₃)₂ | Activity may vary | Tertiary amine may alter target interaction and physicochemical properties. |
Future work should focus on the synthesis of a library of analogs based on the this compound scaffold to systematically explore the SAR. Modifications could include:
-
Varying the alkoxy substituent at the 2-position.
-
Introducing substituents at other positions of the naphthalene ring.
-
Modifying the aminomethyl side chain (e.g., N-alkylation, N-acylation).
Conclusion
This compound represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. Drawing upon the established biological activities of related naphthalenemethanamine and alkoxy-naphthalene derivatives, this document provides a comprehensive framework for its synthesis and biological evaluation. The proposed protocols for antifungal and anticancer screening offer a starting point for elucidating the therapeutic potential of this promising scaffold. The systematic exploration of its SAR will be crucial in the journey towards developing novel drug candidates.
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
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-
(PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
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-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. (1993). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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- Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. (2021). PubMed Central.
- Structure activity relationships of selected naphthalene deriv
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- Naphthalimide derivatives with therapeutic characteristics: a p
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- Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2). (2018). PubMed Central.
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- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: A Guide to the N-Alkylation of (2-Isopropoxynaphthalen-1-yl)methanamine via Reductive Amination
Abstract
N-alkylated amines are foundational scaffolds in a multitude of pharmacologically active compounds. The (2-alkoxynaphthalen-1-yl)methanamine core, in particular, represents a privileged structure in medicinal chemistry. This guide provides a comprehensive, field-proven protocol for the selective mono-N-alkylation of (2-isopropoxynaphthalen-1-yl)methanamine. We move beyond simple step-by-step instructions to elucidate the chemical principles underpinning the chosen methodology: one-pot reductive amination. This approach is favored for its high efficiency, broad substrate scope, and superior control over side reactions compared to traditional methods.[1][2] The protocol centers on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and chemoselective reducing agent, ensuring high yields and purity of the target secondary amine.[3] This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing advanced amine intermediates.
Introduction: The Strategic Importance of N-Alkylation
The introduction of alkyl groups to a primary amine is a critical transformation in organic synthesis. For a substrate like this compound, N-alkylation can profoundly modulate its physicochemical properties, including lipophilicity, basicity, and receptor binding affinity. These modifications are instrumental in the rational design of novel therapeutics.
While classical N-alkylation using alkyl halides is a well-known method, it is often plagued by a critical lack of selectivity, frequently leading to over-alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[4][5] This necessitates challenging purification steps and results in lower yields of the desired secondary amine.
To circumvent these issues, reductive amination has emerged as the gold standard for the controlled synthesis of secondary amines.[4] This strategy involves two key stages performed in a single reaction vessel:
-
Imine Formation: The primary amine reacts with a suitable aldehyde or ketone to form an imine intermediate.
-
In Situ Reduction: The imine is immediately reduced to the target secondary amine.
The success of this one-pot procedure hinges on the choice of reducing agent. It must be potent enough to reduce the C=N double bond of the imine but mild enough to not reduce the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is exceptionally well-suited for this purpose. The rate of reduction for the iminium ion is significantly faster than for the aldehyde or ketone, which minimizes the formation of alcohol byproducts and maximizes the yield of the desired amine.[3][6] Its superior safety profile over reagents like sodium cyanoborohydride (NaBH₃CN) further cements its status as the reagent of choice.[2]
The Mechanism of Reductive Amination
The one-pot reductive amination process is an elegant cascade of reactions. The key steps, catalyzed by the trace acetic acid often present or generated from NaBH(OAc)₃, are as follows:
-
Nucleophilic Attack: The lone pair of the primary amine (this compound) attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Hemiaminal Formation: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration: The hemiaminal rapidly loses a molecule of water to form a protonated imine, known as an iminium ion. This is typically the rate-limiting step.
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final N-alkylated secondary amine.[6]
Caption: Mechanism of One-Pot Reductive Amination.
Detailed Experimental Protocol
This protocol details the N-ethylation of this compound using acetaldehyde as the alkylating agent. The principles can be readily adapted for other aldehydes or ketones.
Materials and Reagents
-
This compound (Substrate)
-
Acetaldehyde (Alkylating Agent, ≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB, ≥95%)
-
Dichloromethane (DCM, Anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel 60 F₂₅₄), standard glassware.
Quantitative Data and Stoichiometry
The following table provides reagent quantities for a representative 5 mmol scale reaction.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |
| This compound | 215.29 | 1.0 | 5.0 | 1.08 g |
| Acetaldehyde | 44.05 | 1.2 | 6.0 | 0.26 g (0.34 mL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 7.5 | 1.59 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 1.08 g).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature until the amine is fully dissolved.
-
Aldehyde Addition: Add acetaldehyde (1.2 eq, 0.34 mL) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq, 1.59 g) to the flask portion-wise over 5-10 minutes. Note: The reaction may gently effervesce.
-
Reaction Completion: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 2-4 hours until the starting amine spot is consumed (typically 6-24 hours). A suitable TLC eluent system is 9:1 Hexanes:Ethyl Acetate.
-
Work-up (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash them with brine (1 x 30 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to yield the pure N-ethyl-(2-isopropoxynaphthalen-1-yl)methanamine.[1]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and the successful addition of the ethyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To observe the disappearance of the primary N-H stretches and the appearance of the secondary N-H stretch.
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final product isolation.
Caption: Experimental workflow for reductive amination.
Safety and Handling Precautions
-
General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive and will release flammable hydrogen gas upon contact with strong acids.[2] It is a mild irritant. Handle in a dry environment and avoid creating dust.
-
Acetaldehyde: Acetaldehyde is highly flammable and has a low boiling point. It should be handled with care, away from ignition sources.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvents are anhydrous. The presence of water can hydrolyze the imine intermediate and decompose the STAB reagent.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting amine after 24 hours, a slight excess of the aldehyde and STAB (e.g., 1.5 eq and 2.0 eq, respectively) may be required. For less reactive ketones, adding a catalytic amount of acetic acid can facilitate imine formation.[6]
-
Side Product Formation: The primary advantage of using STAB is the minimization of side products. If the corresponding alcohol from aldehyde reduction is observed, it may indicate a non-selective reducing agent was used or the STAB has degraded.
-
Choice of Alkylating Agent: This protocol is highly versatile. A wide range of aldehydes and ketones can be used to install different alkyl groups (e.g., formaldehyde for methylation, acetone for isopropylation, cyclohexanone for cyclohexylation).[4]
Conclusion
The one-pot reductive amination protocol using sodium triacetoxyborohydride is a highly reliable, efficient, and scalable method for the N-alkylation of this compound. Its operational simplicity, chemoselectivity, and broad applicability make it an indispensable tool in modern synthetic and medicinal chemistry, enabling the streamlined production of valuable secondary amine building blocks for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][7]
-
Ma, G., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][8]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Sourced from Organic Chemistry Portal. Retrieved from [Link][6]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2020). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 97(11), 4149–4153. Retrieved from [Link][9]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link][4]
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Prospective Application of (2-Isopropoxynaphthalen-1-yl)methanamine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a prospective use of (2-Isopropoxynaphthalen-1-yl)methanamine as a ligand in asymmetric catalysis. To date, there is no published literature on the catalytic application of this specific compound. The methodologies presented are based on well-established principles and protocols for structurally analogous chiral ligands and are intended to serve as a strategic guide for future research and development.
Introduction: The Potential of Naphthalene-Based Chiral Ligands
The quest for novel chiral ligands is a driving force in the advancement of asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis. The naphthalen-1-ylmethanamine scaffold presents an intriguing structural motif for ligand design. Its rigid bicyclic aromatic system can create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol. The presence of a substituent at the 2-position, such as an isopropoxy group, can further influence the steric and electronic properties of the ligand, offering a handle for fine-tuning catalytic activity and selectivity.
While the specific ligand, this compound, remains unexplored in the catalytic literature, its structural components are reminiscent of highly successful ligand families. This guide, therefore, outlines a hypothetical, yet scientifically grounded, pathway for its development and application as a chiral ligand in the asymmetric transfer hydrogenation of prochiral ketones, a reaction of significant industrial importance.
Part 1: Ligand Design and Synthesis Strategy
For this compound to be an effective ligand in asymmetric catalysis, it must be synthesized in an enantiomerically pure form and is often derivatized to enhance its coordination properties. We propose a synthetic strategy to obtain a chiral, N-tosylated derivative analogous to the well-known ligands used in Noyori-type catalysts.
Proposed Synthesis of (S)-N-((2-Isopropoxynaphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
The synthesis of the target chiral ligand can be envisioned through a multi-step process starting from 2-isopropoxynaphthalene. The key step would be the introduction of chirality, which could be achieved through asymmetric reduction or resolution of a racemic intermediate.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Part 3: Experimental Protocols (Prospective)
The following protocols are adapted from established procedures for similar catalytic systems and should be considered a starting point for the investigation of the title ligand. [1][2]
Protocol 1: In Situ Catalyst Preparation
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral (S)-N-((2-Isopropoxynaphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ligand (2.2 mol%).
-
Add degassed solvent (e.g., 2-propanol).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
To the freshly prepared catalyst solution, add acetophenone (1.0 mmol).
-
Add a solution of the base (e.g., 0.1 M KOH in 2-propanol, 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (e.g., 1-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Part 4: Illustrative Data and Performance Metrics
The following table presents hypothetical data for the asymmetric transfer hydrogenation of various ketones using the proposed catalytic system. This data is for illustrative purposes only and aims to provide a framework for evaluating the potential of the ligand.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 95 (S) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 6 | >99 | 92 (S) |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 12 | 95 | 88 (S) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 8 | 98 | 90 (S) |
Conclusion and Future Outlook
The this compound scaffold holds considerable promise for the development of a new class of chiral ligands for asymmetric catalysis. The prospective application in the asymmetric transfer hydrogenation of ketones, as outlined in this guide, provides a clear and scientifically sound roadmap for researchers to explore its potential.
Future work should focus on the successful enantioselective synthesis of the ligand, followed by a thorough investigation of its performance in the proposed catalytic reaction. Optimization of reaction conditions, including the choice of metal precursor, solvent, base, and temperature, will be crucial for maximizing its catalytic efficacy. The insights gained from such studies could pave the way for the application of this novel ligand in the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries.
References
- Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556.
- Zhang, J., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(20), 7434–7437.
- Noyori Hydrogen
- Dub, P. A., et al. (2012). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 134(46), 18914–18930.
- Wang, C., et al. (2017). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 7(68), 42935–42941.
- Metzger, A., et al. (2018). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au.
- Noyori Asymmetric Transfer Hydrogenation.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236.
- Wisman, R. V., et al. (2009). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 13(4), 743–748.
- Zhang, J., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(20), 7434–7437.
- Sandoval, C. A., et al. (2008). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Molecules, 13(5), 1088–1102.
- Leśniak, S., et al. (2015). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry, 19(6), 528-548.
- Magano, J., & Dunetz, J. R. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Organic & Biomolecular Chemistry, 10(33), 6569-6582.
- Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO., INC. (n.d.).
- Noyori, R., et al. (1998). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 120(8), 1651–1657.
- Asymmetric Transfer Hydrogen
- Kmieciak, A., & Krzeminski, M. (2019).
- Feng, X., et al. (2009). Design of C2-Symmetric Tetrahydropentalenes as New Chiral Diene Ligands for Highly Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with Arylboronic Acids. Journal of the American Chemical Society, 131(38), 13612–13613.
- Liu, W., et al. (2004). Tunable Dendritic Ligands of Chiral 1, 2-Diamine and Their Application in Asymmetric Transfer Hydrogenation. Chinese Journal of Chemistry, 22(8), 851-855.
- Wang, Z., et al. (2020).
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236.
- Feng, X., et al. (2015). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 2(2), 194-198.
- Lundberg, H., & Adolfsson, H. (2011). Ruthenium‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Ethanol. Tetrahedron Letters, 52(23), 2973-2976.
- Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich. (n.d.).
- Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
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Application Note and Protocol for the Purification of (2-Isopropoxynaphthalen-1-yl)methanamine
Abstract
This document provides a detailed protocol for the purification of (2-Isopropoxynaphthalen-1-yl)methanamine, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals. It emphasizes a multi-step purification strategy involving acid-base extraction, column chromatography, and final salt formation with recrystallization to achieve high purity. The rationale behind each step is explained to ensure scientific integrity and reproducibility.
Introduction
This compound is a primary amine containing a naphthalene scaffold, a common motif in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This protocol outlines a robust method for purifying this compound, typically synthesized via the reductive amination of 2-isopropoxynaphthalene-1-carbaldehyde.[1][2][3] The purification strategy is designed to remove unreacted starting materials, reaction byproducts, and other process-related impurities.
Principle of Purification
The purification strategy leverages the basicity of the primary amine group of this compound. This allows for its selective separation from neutral and acidic impurities through acid-base extraction. Further polishing is achieved through silica gel column chromatography, which separates compounds based on polarity. Finally, the highly purified free base is converted to its hydrochloride salt and recrystallized to obtain a stable, crystalline solid of high purity.
Purification Workflow
Caption: Purification workflow for this compound.
Detailed Purification Protocol
This protocol assumes the synthesis of this compound was performed via reductive amination of 2-isopropoxynaphthalene-1-carbaldehyde.
Materials and Reagents
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (Et₃N)
-
Diethyl Ether (Et₂O)
-
2 M HCl in Diethyl Ether
Step-by-Step Procedure
Part A: Aqueous Work-up and Acid-Base Extraction
-
Quenching the Reaction: After the reductive amination is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining reducing agent.
-
Solvent Removal: Remove the organic solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the crude residue in dichloromethane (DCM).
-
Acidic Extraction: Transfer the DCM solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL for a 10g scale). The target amine will move into the aqueous layer as its protonated hydrochloride salt.
-
Rationale: The basic amine is protonated by the acid, making it water-soluble, while neutral impurities (like unreacted aldehyde or the imine intermediate) remain in the organic layer.[4]
-
-
Washing the Aqueous Layer: Combine the aqueous extracts and wash with DCM (2 x 50 mL) to remove any remaining neutral organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is >12. This will deprotonate the amine hydrochloride, regenerating the free base which will precipitate or form an oily layer.
-
Extraction of the Free Base: Extract the free base into DCM (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified free base, likely as an oil.
Part B: Column Chromatography
-
Preparation of the Column: Prepare a silica gel column using a slurry of silica in hexanes. The amount of silica should be 50-100 times the weight of the crude product.
-
Loading the Sample: Dissolve the free base from Part A in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 0% to 30% ethyl acetate. To prevent the amine from tailing on the acidic silica gel, it is recommended to add 0.5% triethylamine to the eluent system.
-
Rationale: Triethylamine is a volatile base that neutralizes the acidic sites on the silica gel, improving the peak shape and recovery of the amine.
-
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for primary amines).
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly pure free base.
Part C: Salt Formation and Recrystallization
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the salt in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under high vacuum to remove any residual solvent.
Quality Control and Characterization
The purity of the final product should be assessed using the following methods:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the column chromatography and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the naphthalene ring protons, the isopropoxy group, and the methylene group adjacent to the amine. The ¹³C NMR will confirm the number of unique carbons.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Data Summary
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 98% | HPLC |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Residual Solvents | To be determined based on recrystallization solvent | Gas Chromatography (GC) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low recovery from acid-base extraction | Incomplete extraction or emulsion formation. | Perform more extractions. To break emulsions, add brine or filter through celite. |
| Tailing on column chromatography | Amine interacting with acidic silica. | Add triethylamine to the eluent. |
| Product does not crystallize | Product is an oil or impure. | Try a different solvent system for recrystallization or repeat the chromatography. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents and reagents with care.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used.
References
- Supplementary Information on Imine Synthesis. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- Petricci, E., et al. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources.
- Organic Chemistry Portal. (n.d.).
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Roiban, G.-D., & Moody, T. S. (2019). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 9(16), 4133-4148.
- Pharmaffiliates. (n.d.). Terbinafine Hydrochloride - Impurity A (Freebase).
- Chemenu. (n.d.). cas 1049030-20-7|| where to buy this compound.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- USP Store. (n.d.). [Terbinafine Related Compound A (25 mg) (N-methyl-C-(naphthalen-1-yl)methanamine hydrochloride)] - CAS [65473-13-4].
- Izvestiya Akademii Nauk. Seriya Khimicheskaya. (2017). Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)
- LGC Standards. (n.d.). N-Methyl-C-(naphthalen-1-yl)methanamine Hydrochloride (Secondary Amine Hydrochloride).
- ChemicalBook. (n.d.). (2-isopropylthiazol-5-yl)methanamine hydrochloride(1809144-15-7) 1H NMR spectrum.
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Application Notes and Protocols for the Large-Scale Synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine
Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine, a key intermediate for pharmaceutical and materials science research. As no established large-scale protocol is readily available in the public domain, this guide proposes a robust and scalable three-step synthetic route starting from commercially available 2-naphthol. The synthesis involves a Williamson ether synthesis to form 2-isopropoxynaphthalene, followed by a regioselective Vilsmeier-Haack formylation to yield 2-isopropoxy-1-naphthaldehyde, and culminating in a reductive amination to produce the target primary amine. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, safety considerations, and analytical methods to ensure a successful and safe scale-up.
Introduction and Synthetic Strategy
This compound is a valuable building block, incorporating a sterically significant and lipophilic isopropoxy-naphthalene scaffold with a reactive primary amine. The strategic placement of the isopropoxy group at the 2-position and the aminomethyl group at the 1-position makes it an attractive intermediate for the development of novel molecular entities.
Given the absence of a well-documented, large-scale synthesis, a logical and efficient synthetic pathway was designed based on fundamental and reliable organic transformations. The chosen three-step approach maximizes yield and purity while utilizing readily available and cost-effective starting materials.
The overall synthetic pathway is illustrated below:
Caption: Proposed three-step synthesis of this compound.
Step 1: Williamson Ether Synthesis of 2-Isopropoxynaphthalene
Mechanistic Rationale
The Williamson ether synthesis is a classic and highly reliable method for preparing ethers.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2-naphthol with a base, acts as a potent nucleophile.[3][4] This nucleophile then attacks a primary or secondary alkyl halide, in this case, 2-bromopropane or 2-iodopropane, to form the ether linkage. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Large-Scale Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles (mol) |
| 2-Naphthol | 144.17 | 10.00 | 69.36 |
| Sodium Hydroxide (pellets) | 40.00 | 3.05 | 76.30 (1.1 eq) |
| 2-Bromopropane | 122.99 | 9.39 (7.17 L) | 76.30 (1.1 eq) |
| N,N-Dimethylformamide (DMF) | - | 50 L | - |
| Toluene | - | 30 L | - |
| Water | - | 100 L | - |
| Brine (Saturated NaCl) | - | 20 L | - |
Procedure:
-
Reactor Setup: Charge a 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet with 2-naphthol (10.00 kg, 69.36 mol) and N,N-dimethylformamide (50 L).
-
Base Addition: Begin stirring and carefully add sodium hydroxide pellets (3.05 kg, 76.30 mol) portion-wise to the reactor. An exotherm will be observed; maintain the internal temperature below 40°C using a cooling jacket.
-
Naphthoxide Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the sodium 2-naphthoxide salt. The mixture will become a thick slurry.
-
Alkyl Halide Addition: Slowly add 2-bromopropane (9.39 kg, 76.30 mol) via the dropping funnel over 2-3 hours, maintaining the internal temperature between 40-50°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the 2-naphthol is consumed.
-
Quenching and Extraction: Cool the reactor to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing 100 L of cold water. Add toluene (30 L) and stir vigorously for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1 M NaOH (2 x 20 L) to remove any unreacted 2-naphthol, followed by water (2 x 20 L), and finally with brine (20 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude 2-isopropoxynaphthalene can be used directly in the next step or purified by vacuum distillation if required.
Step 2: Vilsmeier-Haack Formylation of 2-Isopropoxynaphthalene
Mechanistic and Regioselectivity Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5][6] The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a formamide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[7] This reagent is a mild electrophile that attacks the activated naphthalene ring.[8] The isopropoxy group at the 2-position is an electron-donating group, which activates the naphthalene ring towards electrophilic substitution, primarily at the 1 and 3 positions. Due to steric hindrance, the formylation overwhelmingly occurs at the less hindered C1 position, leading to the desired 2-isopropoxy-1-naphthaldehyde.[9]
Safety is paramount for this step. The formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[10][11] On a large scale, it is crucial to control the temperature during its formation and to add the POCl₃ to the DMF/substrate mixture to ensure the reagent reacts as it is formed, preventing its accumulation.[12][13]
Large-Scale Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles (mol) |
| 2-Isopropoxynaphthalene (crude from Step 1) | 186.24 | ~12.9 kg | ~69.36 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20.27 kg (21.5 L) | 277.44 (4.0 eq) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.75 kg (7.73 L) | 83.23 (1.2 eq) |
| Dichloromethane (DCM) | - | 60 L | - |
| Sodium Acetate | 82.03 | 28.45 kg | 346.8 (5.0 eq) |
| Water | - | 150 L | - |
Procedure:
-
Reactor Setup: In a 200 L reactor equipped for low-temperature reactions, charge the crude 2-isopropoxynaphthalene (~12.9 kg, ~69.36 mol), DMF (20.27 kg, 277.44 mol), and dichloromethane (60 L).
-
Cooling: Cool the stirred solution to 0-5°C using a chiller.
-
Vilsmeier Reagent Formation & Reaction: Slowly add phosphorus oxychloride (12.75 kg, 83.23 mol) dropwise over 3-4 hours, ensuring the internal temperature does not exceed 10°C. A thick precipitate of the Vilsmeier reagent will form and react with the substrate.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC.
-
Work-up Preparation: In a separate, larger vessel, prepare a solution of sodium acetate (28.45 kg, 346.8 mol) in water (150 L) and cool it to 0-5°C with an ice bath.
-
Hydrolysis: Carefully and slowly transfer the reaction mixture into the cold sodium acetate solution with vigorous stirring. This hydrolysis step is exothermic and will release HCl gas; ensure adequate ventilation and scrubbing. Maintain the temperature of the quench mixture below 20°C.
-
Extraction and Washing: Once the addition is complete, stir for 1 hour. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 20 L). Combine the organic layers and wash with water (2 x 30 L) and then brine (30 L).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isopropoxy-1-naphthaldehyde. The crude product can be purified by recrystallization from an ethanol/water mixture or by vacuum distillation. The existence of this intermediate is confirmed by its CAS number and use in other syntheses.[14]
Step 3: Reductive Amination to this compound
Mechanistic Rationale
Reductive amination is a highly efficient method for converting aldehydes and ketones into amines.[15][16] The process involves the initial formation of an imine by the reaction of the aldehyde with an amine source (in this case, ammonia), followed by the in situ reduction of the imine to the corresponding amine.[17] Sodium borohydride (NaBH₄) is a cost-effective and selective reducing agent suitable for this transformation on a large scale.[18][19] The reaction is typically carried out in an alcoholic solvent like methanol, which is compatible with both the substrate and the reducing agent.
Safe handling of NaBH₄ is critical. It is a water-reactive solid that can release flammable hydrogen gas.[20][21] It should be handled under a nitrogen atmosphere, and additions should be controlled to manage the exotherm and gas evolution.[22]
Large-Scale Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles (mol) |
| 2-Isopropoxy-1-naphthaldehyde | 214.26 | 14.86 kg | 69.36 |
| Methanol (MeOH) | - | 150 L | - |
| Ammonium Acetate | 77.08 | 16.05 kg | 208.08 (3.0 eq) |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.15 kg | 83.23 (1.2 eq) |
| Aqueous Ammonia (28-30%) | - | As needed for pH | - |
| Dichloromethane (DCM) | - | 60 L | - |
| Water | - | 100 L | - |
Procedure:
-
Reactor Setup: Charge a 300 L reactor with 2-isopropoxy-1-naphthaldehyde (14.86 kg, 69.36 mol), methanol (150 L), and ammonium acetate (16.05 kg, 208.08 mol).
-
Imine Formation: Stir the mixture at room temperature for 2-3 hours to facilitate imine formation.
-
Reduction: Cool the reactor to 0-5°C. In a separate, dry vessel under nitrogen, prepare a slurry of sodium borohydride (3.15 kg, 83.23 mol) in a small amount of dry methanol. Add this slurry portion-wise to the reaction mixture over 2-3 hours, maintaining the internal temperature below 15°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
Quenching: Cool the reactor to 10°C and slowly add water (50 L) to quench any unreacted NaBH₄. Be prepared for hydrogen gas evolution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Extraction: Add water (50 L) and dichloromethane (60 L) to the residue. Adjust the pH of the aqueous layer to >10 with 28-30% aqueous ammonia.
-
Phase Separation and Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 L). Combine the organic layers and wash with brine (30 L).
-
Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be further purified by vacuum distillation to achieve high purity.
Analytical Quality Control
A robust analytical workflow is essential to monitor reaction progress and ensure the final product meets the required specifications.
Caption: Analytical workflow for quality control of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a PDA detector is the primary tool for assessing purity.[23] A gradient method using acetonitrile and water with a modifier like trifluoroacetic acid can effectively separate the starting materials, intermediates, and final product.
-
Mass Spectrometry (MS): LC-MS should be used to confirm the molecular weight of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the final product.
-
Primary Amine Quantification: The concentration of the primary amine can be determined using methods like a colorimetric ninhydrin assay or the Orange II dye method.[24][25] This provides a quantitative measure of the active functional group.
References
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Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582. [Link]
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Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]
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Al-Maawi, S., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed. [Link]
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Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]
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Wikipedia. (2024). Sodium borohydride. Wikipedia. [Link]
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ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
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Sci-Hub. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
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University of California. (2012). Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]
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ResearchGate. (2014). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. Analytical Methods. [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry Department. [Link]
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ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
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Royal Society of Chemistry. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. [Link]
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Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Ohio State University. (n.d.). Sodium Borohydride SOP. OSU Chemistry. [Link]
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Materials Science Conferences. (n.d.). Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production. Materials Science Conferences. [Link]
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YouTube. (2025). Mechanism for the Williamson ether synthesis of 2 propoxynaphthalene. YouTube. [Link]
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Housing Innovations. (2025). Quick Guide to Producing Sodium Borohydride Efficiently. Housing Innovations. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
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Wikipedia. (2024). Reductive amination. Wikipedia. [Link]
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Organic Syntheses. (n.d.). Vilsmeier-Haack Reaction Procedure. Organic Syntheses. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar. [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
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Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. [Link]
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MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules. [Link]
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PubChem. (n.d.). 1-Isopropoxy-2-naphthaldehyde. PubChem. [Link]
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ResearchGate. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes. ResearchGate. [Link]
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PubChem. (n.d.). 2-(Propan-2-yloxy)benzaldehyde. PubChem. [Link]
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PubMed. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. PubMed. [Link]
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ResearchGate. (2015). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. ResearchGate. [Link]
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Application Notes & Protocols for the Quantitative Analysis of (2-Isopropoxynaphthalen-1-yl)methanamine
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of (2-Isopropoxynaphthalen-1-yl)methanamine. As a primary amine featuring a bulky, UV-active naphthalene moiety, this compound is well-suited for analysis by modern chromatographic techniques. We present two primary methods: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control and assay, and a highly selective Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace-level analysis. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and scientific soundness.[1][2][3][4][5]
Introduction: The Analytical Target Profile (ATP)
This compound is a key chemical entity whose purity and concentration must be precisely controlled, whether it serves as a pharmaceutical intermediate, a research tool, or an active ingredient. The presence of the naphthalene chromophore provides a strong basis for UV-based quantification, while the primary amine group offers a site for potential derivatization or specific interactions.
Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP), which prospectively outlines the method's intended purpose and performance requirements.[3]
Table 1: Analytical Target Profile (ATP) for this compound Quantification
| Attribute | Target Requirement for Assay Method (e.g., HPLC) | Target Requirement for Impurity Method (e.g., GC-MS) |
| Analyte(s) | This compound | This compound and potential process/degradation impurities |
| Matrix | Drug Substance (Bulk Powder), Formulated Product | Drug Substance, Reaction Mixtures |
| Technique | HPLC-UV | GC-MS or LC-MS/MS |
| Accuracy | 98.0% - 102.0% recovery of the true value | Reportable to ±15% of the true value at the quantitation limit |
| Precision | ≤ 2.0% Relative Standard Deviation (RSD) | ≤ 15.0% RSD at the quantitation limit |
| Linear Range | 80% - 120% of the nominal concentration (e.g., 0.08 - 0.12 mg/mL) | Limit of Quantitation (LOQ) to 1.0% relative to the main component |
| Specificity | Able to resolve the main peak from known impurities and excipients | Able to resolve and identify key impurities |
| Quantitation Limit | Not a primary requirement, but typically ≤ 0.1% of nominal concentration | ≤ 0.05% relative to the main component |
Method 1: Reversed-Phase HPLC with UV Detection (Assay and Purity)
This method is the workhorse for routine quantification due to its robustness, precision, and the strong UV absorbance imparted by the naphthalene ring system, a principle widely used for similar aromatic compounds.[6]
Scientific Rationale and Causality
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides strong retention for the nonpolar naphthalene moiety of the analyte. This ensures good separation from more polar impurities or formulation excipients.
-
Mobile Phase Composition: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for aromatic compounds. A phosphate or acetate buffer is included to control the pH. At a pH below the pKa of the primary amine (typically ~9-10), the amine will be protonated, leading to improved peak shape and retention consistency on the silica-based stationary phase.
-
Detection Wavelength: The naphthalene ring system exhibits strong absorbance maxima. A UV scan of a standard solution should be performed to identify the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for quantification. Based on analogous naphthalene structures, this is expected to be in the 220-230 nm range.
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Materials
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound, purity >99.5%.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Potassium Phosphate Monobasic, Orthophosphoric Acid.
2.2.2 Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (Bulk Substance): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent to achieve a target concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2.2.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λ-max (e.g., 228 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
Validation Protocol & Expected Performance
The method must be validated according to ICH Q2(R2) guidelines.[2][4]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject diluent, placebo (if applicable), and a sample spiked with known impurities. | Main peak is free from interference at its retention time. Peak purity index > 0.999 (DAD). |
| Linearity | Prepare at least 5 concentrations from 50% to 150% of the working concentration. | Correlation coefficient (r²) ≥ 0.999.[4] |
| Accuracy | Analyze samples spiked with the reference standard at 80%, 100%, and 120% of the working concentration (n=3 at each level). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate preparations of the same sample. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat analysis on a different day with a different analyst. | RSD ≤ 2.0%. |
| Range | Confirmed by the linearity, accuracy, and precision data. | 80% to 120% of the nominal concentration.[4] |
| Robustness | Deliberately vary parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). | System suitability parameters remain within limits; peak area RSD ≤ 2.0%. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) (Impurity Identification & Trace Analysis)
GC-MS provides superior selectivity and structural information, making it ideal for identifying unknown impurities and quantifying trace components. However, primary amines can exhibit poor peak shape and potential thermal degradation in a hot GC inlet.[7][8]
Scientific Rationale and Causality
-
Derivatization (Optional but Recommended): To mitigate the issues of amine activity and thermal lability, derivatization is often employed. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can block the active amine proton, creating a more volatile and thermally stable derivative with improved chromatographic performance.[7] This approach is standard practice for improving GC analysis of polar or active compounds.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), is suitable. This stationary phase provides good separation for a wide range of analytes based on boiling point and polarity differences.
-
Mass Spectrometry Detection: Operating in full scan mode allows for the identification of unknown impurities by comparing their mass spectra to library databases (e.g., NIST). For quantification, Selected Ion Monitoring (SIM) mode is used, where only specific ions characteristic of the analyte are monitored, drastically increasing sensitivity and selectivity.
Experimental Protocol: GC-MS
3.2.1 Instrumentation and Materials
-
GC-MS System with a split/splitless inlet and a mass selective detector.
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reference Standard: this compound, purity >99.5%.
-
Reagents: Dichloromethane (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent), Pyridine (anhydrous).
3.2.2 Preparation of Solutions (with Derivatization)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Working Standards for Calibration Curve: Prepare a series of dilutions from the stock solution in dichloromethane (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dilute to volume with dichloromethane.
-
Derivatization Procedure:
-
Transfer 100 µL of each standard and sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Add 10 µL of pyridine (as a catalyst).
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3.2.3 Chromatographic and MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C (lower if degradation is observed) |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for assay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode (Qualitative) | Full Scan, m/z 40-550 |
| Scan Mode (Quantitative) | SIM mode: Monitor 3-4 characteristic ions for the derivatized analyte |
Validation Protocol & Expected Performance
Validation follows ICH guidelines, with adjusted criteria for an impurity method.
Table 3: GC-MS Impurity Method Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze spiked samples to ensure separation from known impurities. | Baseline resolution (Rs > 1.5) between key peaks. |
| Linearity | Prepare at least 5 concentrations from the LOQ to ~120% of the impurity specification limit. | Correlation coefficient (r²) ≥ 0.995. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of ~3:1. | Reportable. |
| Limit of Quantitation (LOQ) | Based on S/N of ~10:1, with acceptable precision and accuracy. | RSD ≤ 15% and recovery 85-115%. |
| Accuracy | Analyze samples spiked at LOQ, 100%, and 120% of the specification limit. | Mean recovery between 85.0% and 115.0%. |
| Precision (Repeatability) | Six replicate preparations of a sample spiked at the specification limit. | RSD ≤ 15.0%. |
Concluding Remarks
The analytical control of this compound can be effectively achieved using the methodologies presented herein. The RP-HPLC method offers a reliable and precise tool for routine assay and quality control purposes. For more demanding applications requiring trace-level quantification and structural elucidation of impurities, the GC-MS method, preferably with derivatization, provides the necessary sensitivity and selectivity. Both methods are grounded in established chromatographic principles and are designed to be validated against the globally recognized ICH Q2(R2) standards, ensuring that the data generated is fit for its intended purpose in research, development, and manufacturing environments.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine.
- SIELC Technologies. (n.d.). Separation of 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- on Newcrom R1 HPLC column.
- Bucar, F., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 4035.
- ResearchGate. (2025). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (2-Isopropoxynaphthalen-1-yl)methanamine in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the potential applications of (2-Isopropoxynaphthalen-1-yl)methanamine. While direct, extensive literature on this specific molecule is emerging, its unique structural components—a bulky, electron-donating isopropoxy group on a naphthalene core, coupled with a reactive primary amine—suggest significant utility in several key areas of materials science. This guide synthesizes information from related naphthalene derivatives to propose and detail its application as a monomer for high-performance polymers, a surface modifier for transparent conductive oxides, and a foundational building block for novel organic semiconductors. Each section provides the scientific rationale, detailed experimental protocols, and expected outcomes, grounded in established principles of materials chemistry.
Introduction: Unpacking the Potential of a Multifunctional Building Block
This compound is a bifunctional organic molecule featuring a naphthalene core. The naphthalene moiety provides a rigid, planar, and aromatic scaffold, which is known to impart desirable thermal stability and electronic properties to materials.[1][2] The 2-isopropoxy group enhances solubility in organic solvents, a crucial factor for processability, and can modulate the electronic nature of the naphthalene ring system. The 1-methanamine group offers a reactive primary amine, a versatile functional handle for a variety of chemical transformations, including polymerization and surface anchoring.
This combination of features makes this compound a promising candidate for the development of advanced functional materials. These application notes will explore its hypothesized, yet scientifically grounded, utility in three primary domains:
-
Polymer Science: As a monomer to create polymers with enhanced thermal and optical properties.
-
Surface Science: As a surface-modifying agent to create self-assembled monolayers (SAMs) on conductive substrates for organic electronics.
-
Organic Electronics: As a precursor for the synthesis of novel organic semiconductors.
Application I: Monomer for High-Performance Polyimides
Scientific Rationale:
The primary amine of this compound allows it to act as a diamine surrogate in polycondensation reactions. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. By incorporating the bulky and rigid 2-isopropoxynaphthalene moiety into the polymer backbone, we can anticipate several benefits:
-
Increased Glass Transition Temperature (Tg): The rigidity of the naphthalene core is expected to restrict segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability.
-
Enhanced Solubility: The isopropoxy group can disrupt polymer chain packing, improving the solubility of the resulting polyimide in common organic solvents, which is a frequent challenge with rigid aromatic polymers.
-
Modified Optical Properties: The naphthalene unit is chromophoric and fluorescent, which could impart unique photophysical properties to the resulting polymer, making it a candidate for optical films or coatings.
Experimental Protocol: Synthesis of a Novel Polyimide
This protocol details the two-step synthesis of a polyimide via the formation of a poly(amic acid) precursor, followed by thermal imidization.
Step 1: Poly(amic acid) Synthesis
-
Reagent Preparation:
-
Dissolve 1.00 mmol of this compound in 5 mL of anhydrous N-methyl-2-pyrrolidone (NMP) in a nitrogen-purged, three-neck flask equipped with a mechanical stirrer.
-
In a separate vial, dissolve 1.00 mmol of a dianhydride (e.g., pyromellitic dianhydride, PMDA) in 5 mL of anhydrous NMP.
-
-
Polycondensation:
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the dianhydride solution dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Step 2: Thermal Imidization
-
Film Casting:
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
-
Curing:
-
Place the cast film in a vacuum oven and cure using the following staged heating program:
-
100°C for 1 hour to slowly remove the solvent.
-
200°C for 1 hour to initiate imidization.
-
300°C for 1 hour to complete the imidization process.
-
-
Cool the oven to room temperature before removing the resulting polyimide film.
-
Expected Data & Characterization:
The resulting polymer can be characterized using standard techniques to confirm its structure and properties.
| Property | Technique | Expected Outcome |
| Chemical Structure | Fourier-Transform Infrared (FTIR) | Disappearance of amic acid peaks (~1660, 3300 cm⁻¹) and appearance of imide peaks (~1780, 1720, 1370 cm⁻¹). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (>450°C), indicative of a stable aromatic polymer backbone.[3] |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | A high Tg, potentially in the range of 250-350°C. |
| Optical Properties | UV-Vis & Fluorescence Spectroscopy | Absorption bands characteristic of the naphthalene chromophore and potential fluorescence in the UV-blue region. |
Workflow Diagram:
Caption: Workflow for the synthesis of a polyimide.
Application II: Surface Modification via Self-Assembled Monolayers (SAMs)
Scientific Rationale:
The primary amine of this compound can serve as an effective anchoring group for the formation of self-assembled monolayers on hydroxylated surfaces, such as indium tin oxide (ITO), a common transparent conductive oxide in organic electronics.[4][5] Forming a SAM of this molecule on an ITO surface can:
-
Modify the Work Function: The dipole moment of the molecule can alter the work function of the ITO, improving charge injection/extraction efficiency in devices like OLEDs and perovskite solar cells.[4]
-
Improve Interfacial Energetics: A well-ordered monolayer can reduce interfacial defects and improve the energetic alignment between the electrode and the active layer of a device.
-
Enhance Stability: The hydrophobic naphthalene core can passivate the surface, protecting it from environmental degradation.[4]
Experimental Protocol: SAM Formation on ITO
-
Substrate Preparation:
-
Clean an ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with UV-Ozone for 15 minutes to create a hydrophilic, hydroxylated surface.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned ITO substrate in the solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
Characterization of the SAM:
| Technique | Measurement | Expected Outcome |
| Contact Angle Goniometry | Static water contact angle | An increase in the water contact angle compared to the bare ITO, indicating the formation of a hydrophobic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of N 1s signal confirming the amine attachment and C 1s signals corresponding to the naphthalene and isopropoxy groups. |
| Kelvin Probe Force Microscopy (KPFM) | Surface work function | A measurable shift in the work function of the ITO, demonstrating the effect of the molecular dipole. |
Logical Diagram of SAM Formation:
Caption: Process for forming a SAM on an ITO substrate.
Application III: Precursor for Organic Semiconductor Synthesis
Scientific Rationale:
The naphthalene core is a well-established building block for organic semiconductors due to its aromaticity and charge-transport capabilities.[6][7] this compound can serve as a versatile intermediate for creating more complex, functional organic semiconductors. The primary amine can be readily converted into other functional groups or used in coupling reactions to extend the π-conjugated system. For instance, a Buchwald-Hartwig amination could couple the amine with an aromatic halide to synthesize a larger, donor-acceptor type molecule suitable for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).[8][9]
Example Synthetic Pathway: Buchwald-Hartwig Amination
This protocol outlines a hypothetical synthesis of a more complex semiconductor precursor.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), an aryl bromide (e.g., 4-bromobenzonitrile, 1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
-
Reaction Execution:
-
Add 10 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Diagram of Synthetic Transformation:
Caption: Synthesis of a larger semiconductor molecule.
Safety and Handling
This compound is a research chemical. While specific toxicity data is not widely available, it should be handled with care, assuming it may be a skin and eye irritant, similar to other aminonaphthalene derivatives.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its combination of a rigid, electronically active naphthalene core, a solubilizing isopropoxy group, and a reactive amine function provides a versatile platform for creating a new generation of high-performance polymers, functional surface coatings, and organic electronic materials. The protocols and rationales presented in these notes are intended to serve as a foundational guide for researchers to unlock the full potential of this intriguing molecule.
References
- Exploring the Versatility of Naphthalene Derivatives in Chemistry. (n.d.).
-
Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs Preparaed by Addition-Condensation of Mono- or Di-alkoxynaphthalene with Formaldehyde. (2008). Polymer Journal. Retrieved from [Link]
-
1-Naphthalenemethanamine | C11H11N. (n.d.). PubChem. Retrieved from [Link]
-
1,2,5,6‐Naphthalene Diimides: A Class of Promising Building Blocks for Organic Semiconductors. (2023). Chinese Journal of Chemistry. Retrieved from [Link]
-
Advantages of naphthalene as building block for organic solid state laser dyes: Smaller energy gaps and enhanced stability. (2021). Journal of Materials Chemistry C. Retrieved from [Link]
- Naphthalene in Polymer Science: Enhancing Plastics and Rubber. (n.d.).
-
Naphthalene-imide self-assembled monolayers as a surface modification of ITO for improved thermal stability of perovskite solar cells. (2023). Journal of Materials Chemistry A. Retrieved from [Link]
-
Naphthodithiophenes: emerging building blocks for organic electronics. (2015). The Chemical Record. Retrieved from [Link]
-
Building Blocks For Organic Semiconductor. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. [PDF] Synthesis and Characterization of Naphthalenediimide-Functionalized Flavin Derivatives | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naphthodithiophenes: emerging building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of (2-Isopropoxynaphthalen-1-yl)methanamine at the Amine Group
Introduction: Strategic Functionalization of a Privileged Scaffold
(2-Isopropoxynaphthalen-1-yl)methanamine is a key building block in medicinal chemistry and materials science. The primary amine group attached to the bulky, lipophilic 2-isopropoxynaphthalene core serves as a versatile handle for introducing a diverse array of functional groups. This allows for the systematic modulation of a molecule's physicochemical properties, such as its solubility, polarity, and ability to interact with biological targets. The naphthalene moiety itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1] Consequently, the ability to selectively and efficiently functionalize the amine group of this compound is of paramount importance for researchers engaged in the design and synthesis of novel bioactive compounds and advanced materials.
This guide provides a comprehensive overview of several key strategies for the functionalization of this compound at the amine position. We will delve into the mechanistic underpinnings of each transformation and provide detailed, field-tested protocols for N-acylation, N-alkylation, reductive amination, and N-sulfonylation. Throughout this document, we will emphasize the causal relationships between reaction conditions and outcomes, offering insights into potential challenges and optimization strategies, particularly concerning the steric hindrance that may be posed by the substituted naphthalene ring.
I. N-Acylation: Formation of Robust Amide Bonds
N-acylation is a fundamental and highly reliable method for converting primary amines into stable amide derivatives.[2] This transformation is widely employed to introduce a vast range of substituents and is a cornerstone of peptide synthesis and the preparation of numerous pharmaceuticals. The reaction proceeds via the nucleophilic attack of the primary amine on an activated acyl species, such as an acyl chloride or an acid anhydride.
The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. For a sterically hindered amine like this compound, the use of a more reactive acylating agent, such as an acyl chloride, is often preferred over an anhydride to ensure efficient conversion. The inclusion of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[3]
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to potential steric hindrance, longer reaction times may be necessary compared to less bulky primary amines.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Causality and Optimization:
-
Base Selection: Triethylamine or DIPEA are used as they are non-nucleophilic and effectively scavenge the HCl produced. Using a stoichiometric excess ensures that the starting amine remains deprotonated and nucleophilic.
-
Solvent Choice: Anhydrous DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
-
Temperature Control: The initial addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction.
-
Steric Considerations: The bulky 2-isopropoxynaphthalene group may slow the rate of acylation. If the reaction is sluggish, consider using a more reactive acylating agent or a slightly elevated temperature (e.g., refluxing in DCM).
Visualization of the N-Acylation Workflow:
Caption: Workflow for the N-acylation of this compound.
II. N-Alkylation: Introducing Alkyl Substituents
Direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts. However, for the synthesis of specific secondary amines, this method can be effective if the reaction conditions are carefully controlled. For a sterically hindered substrate like this compound, mono-alkylation may be more favored due to the increased steric bulk of the secondary amine product, which disfavors further reaction.
Protocol 2: Mono-N-Alkylation with an Alkyl Halide
This protocol provides a general method for the mono-N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the base (K₂CO₃ or NaHCO₃, 2.0 eq) in ACN or DMF.
-
Add the alkyl halide (1.0-1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the desired secondary amine and any di-alkylated byproduct.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Base: A mild inorganic base like K₂CO₃ or NaHCO₃ is used to neutralize the acid formed during the reaction without being overly reactive.
-
Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can help to minimize di-alkylation. Conversely, a slight excess of the alkylating agent can drive the reaction to completion. Careful monitoring is key.
-
Solvent: A polar aprotic solvent like ACN or DMF is suitable for this Sₙ2 reaction.
-
Temperature: Gentle heating can increase the reaction rate, which may be necessary for less reactive alkyl halides or due to the steric bulk of the substrate.
III. Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a highly versatile and widely used method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly favored in medicinal chemistry for its efficiency, broad substrate scope, and control over the degree of alkylation.[2]
For the functionalization of this compound, reductive amination offers a controlled route to secondary and tertiary amines. The choice of reducing agent is critical; mild hydride reagents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred.
Protocol 3: Reductive Amination with an Aldehyde
This protocol details a one-pot reductive amination procedure using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Optimization:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less hygroscopic than sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation.
-
pH: The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion, which is more electrophilic than the corresponding imine. A catalytic amount of acetic acid can be beneficial.
-
Reaction Time: The time required for both imine formation and reduction can vary depending on the reactivity of the carbonyl compound and the steric environment of the amine.
Visualization of the Reductive Amination Pathway:
Caption: Key steps in the reductive amination process.
IV. N-Sulfonylation: Synthesis of Sulfonamides
The reaction of a primary amine with a sulfonyl chloride provides a straightforward route to sulfonamides. This functional group is a key component of many antibacterial drugs and other therapeutic agents. The reaction mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl.
Protocol 4: N-Sulfonylation with a Sulfonyl Chloride
This protocol outlines the synthesis of a sulfonamide from this compound.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (or DCM with triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Causality and Optimization:
-
Base: Pyridine can act as both a base and a nucleophilic catalyst. Triethylamine is also a suitable non-nucleophilic base.
-
Reactivity: Sulfonyl chlorides are generally highly reactive. The reaction should proceed readily, but steric hindrance could necessitate longer reaction times or gentle heating.
-
Workup: The acidic wash is important for removing the basic catalyst and any unreacted starting amine.
Summary of Functionalization Strategies
The following table summarizes the key aspects of the described functionalization methods for this compound.
| Functionalization Method | Reagents | Key Conditions | Product | Advantages | Potential Challenges |
| N-Acylation | Acyl chloride, TEA/DIPEA, DCM | 0 °C to RT | Amide | High yields, stable product | Steric hindrance may slow reaction |
| N-Alkylation | Alkyl halide, K₂CO₃, ACN/DMF | RT to 60 °C | Secondary Amine | Direct C-N bond formation | Risk of over-alkylation |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCM/DCE | RT | Secondary/Tertiary Amine | High selectivity, broad scope | Requires careful choice of reducing agent |
| N-Sulfonylation | Sulfonyl chloride, Pyridine/TEA, DCM | 0 °C to RT | Sulfonamide | Access to important pharmacophore | Reagents can be moisture sensitive |
Conclusion
The functionalization of the primary amine in this compound opens a gateway to a vast chemical space for the development of novel molecules. The choice of synthetic strategy—be it N-acylation, N-alkylation, reductive amination, or N-sulfonylation—will depend on the desired final product and the specific properties being targeted. By understanding the underlying principles of these reactions and anticipating potential challenges such as steric hindrance, researchers can effectively and efficiently modify this valuable scaffold to advance their scientific and drug discovery objectives.
References
-
Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Mudra, D., ... & Warshawsky, A. M. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wiklund, P., et al. (2002). Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors. Bioorganic & Medicinal Chemistry Letters, 12(7), 1035-1038. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-methyl-1-(naphthalen-2-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). (2-Ethoxynaphthalen-1-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthalenemethanamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Retrieved from [Link]
-
S. M. A. H. Siddiki, Md. A. B. H. Howlader, K. Kon, T. Furusawa, Y. M. A. Yamada, S. Shimizu. (2013). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. The Royal Society of Chemistry. Retrieved from [Link]
-
Veeprho. (n.d.). N,N-Dimethyl-1-(naphthalen-1-yl)methanamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
ResearchGate. (2017). Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Molecules. (2022). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]
-
Journal of Chemistry. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine. This primary amine is a key building block and intermediate in pharmaceutical development. Our focus here is to provide a robust technical framework for improving yield and purity through a detailed examination of the reaction mechanism, troubleshooting common experimental hurdles, and offering validated protocols.
I. Overview of the Synthetic Strategy
The most efficient and common pathway to this compound involves a two-stage process starting from 2-isopropoxynaphthalene. The strategy hinges on the regioselective formylation of the electron-rich naphthalene ring, followed by the conversion of the resulting aldehyde to a primary amine via reductive amination.
Technical Support Center: Synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine
Welcome to the dedicated technical support center for the synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step sequence starting from 2-hydroxy-1-naphthaldehyde. The first step involves a Williamson ether synthesis to introduce the isopropoxy group, followed by a reductive amination of the resulting 2-isopropoxy-1-naphthaldehyde to furnish the target primary amine. Each of these steps presents unique challenges that can impact yield and purity. This guide will focus primarily on the potential side reactions during the critical reductive amination step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Primary Amine
Question: I am getting a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in this reductive amination is a common issue and can be attributed to several factors, primarily related to inefficient imine formation and competing side reactions. The steric hindrance imposed by the bulky naphthalene ring and the adjacent isopropoxy group can significantly slow down the reaction.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between 2-isopropoxy-1-naphthaldehyde and the ammonia source to form the imine is a critical equilibrium-driven step.
-
Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water using a Dean-Stark apparatus can be effective.
-
-
Reduction of the Starting Aldehyde: The reducing agent, particularly a less selective one like sodium borohydride, can reduce the starting aldehyde to the corresponding alcohol, (2-isopropoxynaphthalen-1-yl)methanol.[1]
-
Solution: Employ a more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones.[2] If using sodium borohydride, ensure that the imine has formed completely before adding the reducing agent. This can be monitored by TLC or ¹H NMR.
-
-
Steric Hindrance: The bulky naphthalene system can hinder the approach of the nucleophilic ammonia source and the hydride from the reducing agent.[3]
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced against the potential for side reactions. Using a more reactive ammonia source, such as ammonium formate in a Leuckart-Wallach type reaction, can also be beneficial, although this may require higher temperatures.[4]
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
Question: My reaction is producing significant amounts of the secondary amine, bis((2-isopropoxynaphthalen-1-yl)methyl)amine, and potentially the tertiary amine. How can I suppress the formation of these over-alkylation products?
Answer:
The formation of secondary and tertiary amines is a classic side reaction in reductive aminations where the initially formed primary amine acts as a nucleophile, reacting with another molecule of the aldehyde.[5]
Potential Causes & Solutions:
-
Relative Reactivity: The product primary amine can be more nucleophilic than the ammonia source, leading to a competitive reaction with the remaining aldehyde.
-
Solution: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol) to outcompete the product amine for the aldehyde. Running the reaction at a lower concentration can also disfavor the bimolecular side reaction.
-
-
Reaction Conditions: Allowing the reaction to proceed for an extended period after the starting aldehyde has been consumed can increase the likelihood of over-alkylation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting aldehyde is consumed.
-
Proposed Mechanism for Over-alkylation:
Caption: Formation of secondary amine byproduct.
Issue 3: Cleavage of the Isopropoxy Ether Linkage
Question: I am observing a byproduct that appears to be 2-hydroxy-1-naphthaldehyde or its derivatives. Is it possible that the isopropoxy group is being cleaved?
Answer:
While aryl ethers are generally stable, they can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[6]
Potential Causes & Solutions:
-
Acidic Conditions: If the reductive amination is performed under strongly acidic conditions (e.g., with a large excess of an acid catalyst), the ether linkage can be protonated and subsequently cleaved.
-
Solution: Perform the reductive amination under neutral or mildly acidic conditions. Using a reagent like sodium triacetoxyborohydride often does not require a strong acid catalyst. If an acid catalyst is necessary, use a catalytic amount of a milder acid like acetic acid.
-
-
Lewis Acid Catalysis: Some protocols for hindered aldehydes suggest the use of Lewis acids to activate the carbonyl group. However, strong Lewis acids can also facilitate ether cleavage.
-
Solution: If a Lewis acid is required, screen for milder options (e.g., ZnCl₂) and use the minimum effective concentration. Monitor the reaction for the appearance of phenolic byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for this synthesis?
A1: For the reductive amination of 2-isopropoxy-1-naphthaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[2] It is a milder and more selective reducing agent than sodium borohydride (NaBH₄) and is particularly effective for reducing imines in the presence of aldehydes, thus minimizing the formation of the alcohol byproduct.[1]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde; may require careful pH control. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines. | Highly toxic (releases HCN gas under acidic conditions). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines, non-toxic byproducts, effective under mild conditions.[2] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" reducing agent, high efficiency. | May require specialized high-pressure equipment; catalyst can be pyrophoric. |
Q2: Can the Cannizzaro reaction be a competing side reaction?
A2: Yes, under strongly basic conditions, 2-isopropoxy-1-naphthaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction.[1] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding alcohol ((2-isopropoxynaphthalen-1-yl)methanol) and one molecule of the carboxylic acid (2-isopropoxy-1-naphthoic acid). To avoid this, the reductive amination should not be performed under strongly basic conditions.
Q3: How can I effectively purify the final product?
A3: Purification of this compound can be achieved through acid-base extraction followed by column chromatography. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent like ethyl acetate to remove neutral impurities (such as the alcohol byproduct or unreacted aldehyde), and then liberated by basifying the aqueous layer (e.g., with NaOH). The free amine can then be extracted back into an organic solvent. Final purification can be achieved by flash column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxy-1-naphthaldehyde
This protocol is adapted from standard Williamson ether synthesis procedures.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Alkylation: Add 2-bromopropane (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-isopropoxy-1-naphthaldehyde.
Protocol 2: Reductive Amination to this compound
This protocol utilizes the preferred reducing agent, sodium triacetoxyborohydride.
-
Imine Formation: To a solution of 2-isopropoxy-1-naphthaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of ammonia in methanol (7N, 10-20 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or ¹H NMR.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by acid-base extraction followed by column chromatography on silica gel.
References
-
OpenStax. (2023). Synthesis of Amines. In Organic Chemistry. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
OrgoSolver. (n.d.). Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). [Link]
-
Wikipedia. (2023). Cannizzaro reaction. [Link]
-
Wikipedia. (2023). Leuckart reaction. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
Sources
Technical Support Center: Purification of (2-Isopropoxynaphthalen-1-yl)methanamine
Welcome to the dedicated support center for the purification of (2-Isopropoxynaphthalen-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral amine. Here, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a step-by-step troubleshooting workflow.
Issue 1: Persistent Impurities After Initial Work-up
Symptom: Your crude product, after an initial aqueous work-up, shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of starting materials or by-products.
Cause: The synthesis of this compound can result in several impurities. The most common are unreacted 2-isopropoxynaphthalene, the corresponding aldehyde or imine intermediates, and potentially over-alkylated products. These may have similar polarities, making simple extraction insufficient.
Troubleshooting Protocol:
-
Characterize the Impurities:
-
Run a TLC of your crude product alongside the starting materials. This will help identify if the impurities are unreacted starting materials.
-
If possible, obtain a proton NMR of the crude product to identify the nature of the impurities.
-
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic compounds.[1]
-
Dissolve the crude product in a suitable organic solvent like methylene chloride or ethyl acetate.
-
Extract the organic layer with an aqueous solution of a mild acid, such as 1M hydrochloric acid. Your desired amine will form a water-soluble ammonium salt and move to the aqueous layer.
-
Separate the aqueous layer. Wash the organic layer with the acid solution again to ensure complete extraction of the amine.
-
Combine the aqueous layers. To recover your amine, basify the aqueous solution with a base like sodium hydroxide until the pH is above 10.
-
The free amine will precipitate or can be extracted back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified amine.
***dot graph AcidBaseExtraction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Crude [label="Crude Product in\nOrganic Solvent"]; AcidWash [label="Extract with\nAqueous Acid (e.g., 1M HCl)"]; Separate1 [label="Separate Layers"]; Organic1 [label="Organic Layer\n(Neutral/Acidic Impurities)"]; Aqueous1 [label="Aqueous Layer\n(Amine Salt)"]; Basify [label="Basify Aqueous Layer\n(e.g., NaOH to pH > 10)"]; Extract [label="Extract with\nOrganic Solvent"]; Separate2 [label="Separate Layers"]; Organic2 [label="Organic Layer\n(Purified Amine)"]; Aqueous2 [label="Aqueous Layer\n(Salts)"];
Crude -> AcidWash; AcidWash -> Separate1; Separate1 -> Organic1; Separate1 -> Aqueous1; Aqueous1 -> Basify; Basify -> Extract; Extract -> Separate2; Separate2 -> Organic2; Separate2 -> Aqueous2; }
Figure 1: Workflow for Acid-Base Extraction. -
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
Symptom: Your compound streaks on a silica gel column, or the separation of impurities is poor, leading to low yields of the pure product.
Cause: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to tailing of the product peak and poor separation.[2]
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used.[2]
-
A typical mobile phase could be a gradient of ethyl acetate in hexanes with 0.1% TEA.
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: These columns are specifically designed for the purification of amines and can provide excellent separation.[2]
-
-
Reversed-Phase Chromatography:
-
If your compound is sufficiently polar, reversed-phase chromatography on a C18 column can be an effective purification method.[3]
-
A typical mobile phase would be a gradient of acetonitrile in water. Adding a modifier like triethylamine (0.1%) to the mobile phase can improve peak shape by suppressing the ionization of the amine.[2]
-
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel | Hexanes/Ethyl Acetate + 0.1-1% TEA | Neutralizes acidic silanol groups, reducing peak tailing.[2] |
| Alumina (Basic) | Hexanes/Ethyl Acetate | Basic stationary phase minimizes interactions with the basic amine. |
| C18 (Reversed-Phase) | Water/Acetonitrile + 0.1% TEA | Good for more polar amines; TEA improves peak shape.[2][3] |
Issue 3: Challenges in Separating Enantiomers
Symptom: You have a pure racemic mixture of this compound and need to isolate the individual enantiomers.
Cause: Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible by standard chromatographic or crystallization techniques. Chiral separation methods are required.[4]
Troubleshooting Protocol:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for enantiomeric separation.[4]
-
Column Selection: Chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used. The ratio of these solvents will need to be optimized to achieve separation.
-
Method Development: Start with a screening of different chiral columns and mobile phases to find a system that provides baseline separation of the two enantiomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for chiral separations.[5] It often provides better resolution and higher throughput.
***dot graph ChiralSeparation { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Racemate [label="Racemic this compound"]; Screening [label="Screen Chiral Columns\n(e.g., Polysaccharide-based)"]; Optimization [label="Optimize Mobile Phase\n(e.g., Hexane/IPA ratio)"]; PrepLC [label="Preparative Chiral HPLC/SFC"]; Enantiomer1 [label="Enantiomer 1"]; Enantiomer2 [label="Enantiomer 2"];
Racemate -> Screening; Screening -> Optimization; Optimization -> PrepLC; PrepLC -> Enantiomer1; PrepLC -> Enantiomer2; }
Figure 2: Workflow for Chiral Separation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the solvent after purification?
A1: Rotary evaporation is the standard method for removing solvents. For high-boiling point solvents like DMF or DMSO, high-vacuum distillation or lyophilization (if the compound is water-soluble as a salt) may be necessary. A patent for the related N-methyl-1-naphthalenemethanamine mentions purification by high vacuum distillation.[6]
Q2: My purified amine is an oil. How can I crystallize it?
A2: If the free base is an oil, converting it to a salt can often induce crystallization.
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in ether, or a solution of a chiral acid like tartaric acid for diastereomeric resolution) dropwise until precipitation is complete.
-
Collect the salt by filtration and wash with a cold, non-polar solvent.
Q3: How can I check the purity of my final product?
A3: A combination of techniques should be used to confirm purity:
-
TLC: To quickly check for the presence of impurities.
-
HPLC: To quantify the purity. A chiral HPLC method can be used to determine the enantiomeric excess (ee).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry: To confirm the molecular weight.
Q4: What are the expected properties of this compound?
A4: The molecular formula is C14H17NO, and the molecular weight is approximately 215.3 g/mol .[7][8] It is a basic amine and is expected to be soluble in common organic solvents.
References
-
Separation, Purification and Identification of the Components of a Mixture | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]
-
Lamba S, et al. (2008). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Analytica Chimica Acta, 614(2), 190-195. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Raikar, P., Gurupadayya, B., & Koganti, V. S. (2018). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. Current Drug Delivery, 15(10), 1393–1410. [Link]
-
Yan, Y., et al. (2018). Efficient preparative separation of β-cypermethrin stereoisomers by supercritical fluid chromatography with a two-step combined strategy. Journal of Separation Science, 41(6), 1442-1449. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient preparative separation of β-cypermethrin stereoisomers by supercritical fluid chromatography with a two-step combined strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. cas 1049030-20-7|| where to buy this compound [english.chemenu.com]
- 8. 1049030-20-7 | MFCD11501614 | [2-(propan-2-yloxy)naphthalen-1-yl]methanamine [aaronchem.com]
stability issues of (2-Isopropoxynaphthalen-1-yl)methanamine under acidic conditions
Welcome to the technical support guide for (2-Isopropoxynaphthalen-1-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability under acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Core Concepts: Understanding the Instability
The chemical structure of this compound contains two primary functional groups susceptible to acidic conditions: a benzylic amine and an isopropoxy ether attached to a naphthalene ring. Understanding the reactivity of these groups is crucial for troubleshooting stability issues.
-
Benzylic Amine: The amine group (-CH₂NH₂) is basic and will be protonated in acidic media to form an ammonium salt (-CH₂NH₃⁺). While this salt form can be stable, the benzylic position (the carbon atom attached to both the naphthalene ring and the aminomethyl group) can be susceptible to nucleophilic attack, especially under harsh acidic conditions.
-
Isopropoxy Ether: Ether linkages are generally stable but can be cleaved under strong acidic conditions, particularly with heating.[1][2][3] The mechanism of this cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the ether and the reaction conditions.[2][4][5]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in acidic environments.
Q1: I'm observing a new, unexpected peak in my HPLC analysis after treating this compound with a strong acid. What could this be?
A1: The most probable byproduct is 1-(aminomethyl)naphthalen-2-ol, resulting from the acid-catalyzed cleavage of the isopropoxy ether group.
Causality: Strong acids can protonate the oxygen atom of the isopropoxy group, turning it into a good leaving group (isopropanol).[1][4] A nucleophile, such as water present in the acidic solution, can then attack the carbon atom attached to the oxygen, leading to the formation of a phenol.
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct:
-
Use LC-MS to determine the molecular weight of the impurity. The expected mass of 1-(aminomethyl)naphthalen-2-ol is different from the starting material.
-
If possible, synthesize a standard of 1-(aminomethyl)naphthalen-2-ol to compare retention times in your HPLC method.
-
-
Mitigate the Degradation:
-
Reduce Acid Concentration: Use the minimum concentration of acid required for your reaction.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of ether cleavage. Ethers generally require strong acid and heat for cleavage to occur.[1]
-
Use a Milder Acid: If your protocol allows, consider using a weaker Brønsted acid or a Lewis acid that is less prone to promoting ether cleavage.
-
Q2: My reaction yield is consistently low when using this compound in an acidic reaction medium. What are the potential reasons?
A2: Low yields can stem from several factors related to the compound's instability, including degradation, side reactions, or changes in solubility.
Causality and Troubleshooting:
-
Degradation via Ether Cleavage: As discussed in Q1, the formation of 1-(aminomethyl)naphthalen-2-ol will consume your starting material and lower the yield of the desired product.
-
Action: Follow the mitigation strategies outlined in A1.
-
-
Protonation and Solubility Changes: The amine group will be protonated to form an ammonium salt. This salt may have significantly different solubility in your reaction solvent compared to the free base, potentially causing it to precipitate out of the reaction mixture.
-
Action: Re-evaluate your choice of solvent. A more polar solvent may be required to keep the protonated form of the amine in solution.
-
-
Naphthalene Ring Reactions: The naphthalene ring itself can undergo reactions under strongly acidic and oxidative conditions, such as electrophilic substitution or polymerization.
-
Action: Ensure your reaction conditions are free of strong oxidizing agents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: Can I use common strong acids like HCl, HBr, or HI with this compound?
A3: The choice of acid is critical. While HCl is less reactive towards ether cleavage, HBr and HI are known to be effective reagents for this transformation and should be used with caution.[3][5]
Acid Reactivity Comparison:
| Acid | Potential for Ether Cleavage | Nucleophilicity of Conjugate Base | Notes |
| HCl | Low | Low (Cl⁻) | Generally a safer choice to avoid ether cleavage.[3] |
| HBr | Moderate to High | Moderate (Br⁻) | Can cleave ethers, especially with heat. |
| HI | High | High (I⁻) | A potent reagent for ether cleavage.[1][5] |
Recommendation: If a strong acid is necessary, start with HCl at a low temperature and concentration. If your reaction requires a nucleophilic halide, be aware of the potential for ether cleavage as a significant side reaction.
III. Troubleshooting Guide: Experimental Protocols
This section provides step-by-step protocols for assessing and managing the stability of this compound.
Protocol 1: Stability Assessment Under Acidic Conditions
This protocol allows you to quantify the stability of your compound under specific acidic conditions.
Objective: To determine the rate and extent of degradation of this compound in a given acidic medium.
Materials:
-
This compound
-
Selected acid (e.g., HCl, H₂SO₄)
-
Appropriate solvent (e.g., methanol, acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS system (optional, for byproduct identification)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in your chosen solvent to create a stock solution of known concentration.
-
Prepare Reaction Samples: In separate vials, mix the stock solution with the desired concentration of acid. Include a control sample with no acid.
-
Incubate: Maintain the vials at the desired reaction temperature (e.g., room temperature, 50 °C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing with a base), and dilute for HPLC analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the starting material and any new peaks that appear over time.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate. Identify byproducts using LC-MS if available.
Protocol 2: Optimizing Reaction Conditions to Minimize Degradation
This workflow helps in finding the optimal balance between reaction efficiency and compound stability.
Objective: To identify reaction parameters that maximize the yield of the desired product while minimizing the degradation of this compound.
Workflow:
Caption: Workflow for optimizing reaction conditions.
IV. Visualization of Degradation Pathway
The primary degradation pathway under strong acidic conditions is the cleavage of the isopropoxy ether.
Caption: Acid-catalyzed ether cleavage pathway.
V. References
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
-
RSC Publishing. Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (2-Isopropoxynaphthalen-1-yl)methanamine
Welcome to the technical support guide for the synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. The core of this process relies on the reductive amination of 2-isopropoxy-1-naphthaldehyde, a robust but nuanced transformation. Here, we address common challenges and frequently asked questions to help you achieve high yields and purity.
General Reaction Scheme & Workflow
The primary route to synthesizing this compound is a one-pot reductive amination of the parent aldehyde with an ammonia source. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired primary amine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is extremely low or zero. What are the most likely causes?
Low or no conversion is a common issue that typically points to problems in the initial imine formation step or with the activity of your reagents.[1]
Possible Causes & Solutions:
-
Inactive Amine Source: If you are using an ammonium salt (e.g., ammonium acetate, ammonium chloride), it may not be sufficiently nucleophilic. The reaction generally requires free ammonia or an equilibrium that provides it.
-
Solution: Consider using a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) or adding a stoichiometric amount of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine from its salt.[2]
-
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ketone and the imine must be established before reduction.[1][3] This step is often the bottleneck.
-
Causality: Imine formation is a dehydration reaction. The presence of excess water can inhibit the reaction. While many protocols are robust to small amounts of water, starting with anhydrous solvents is best practice.
-
Solution: Monitor imine formation by TLC or ¹H NMR before adding the reducing agent.[4] The disappearance of the aldehyde spot (TLC) or the aldehyde proton signal (~10 ppm in NMR) and the appearance of a new imine proton signal (~8-9 ppm) are indicative of successful imine formation. You can facilitate this step by adding a dehydrating agent like anhydrous MgSO₄ or by using a solvent system that allows for azeotropic removal of water.
-
-
Poor Quality Reducing Agent: Hydride reducing agents, especially sodium triacetoxyborohydride (STAB), can degrade upon exposure to atmospheric moisture.
-
Solution: Use a freshly opened bottle of the reducing agent or dry it under a vacuum before use. Always handle it in a dry environment (e.g., glovebox or under an inert atmosphere).
-
-
Competitive Aldehyde Reduction: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde to the corresponding alcohol (2-isopropoxynaphthalen-1-yl)methanol.[5][6]
-
Solution: Ensure imine formation is complete before adding NaBH₄.[6] Alternatively, switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[3][7]
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: I'm observing a major byproduct. How do I identify and prevent it?
The formation of significant byproducts usually points to issues with reaction stoichiometry or the choice of reducing agent.
Common Byproducts & Prevention:
-
(2-Isopropoxynaphthalen-1-yl)methanol:
-
Identification: This alcohol will have a different retention factor (Rf) on TLC compared to the starting aldehyde and the product amine. It can be confirmed by ¹H NMR (disappearance of the aldehyde proton, appearance of a benzylic CH₂ signal and a hydroxyl proton).
-
Cause: As mentioned previously, this results from the direct reduction of the starting aldehyde. This is common when using a strong, non-selective reducing agent like NaBH₄ before the imine has fully formed.[6]
-
Prevention: Use a milder, more selective reducing agent like STAB.[3][8] Its lower reactivity towards aldehydes at neutral or slightly acidic pH ensures the imine is the primary species being reduced.[7]
-
-
Bis((2-isopropoxynaphthalen-1-yl)methyl)amine (Secondary Amine):
-
Identification: This secondary amine is a higher molecular weight byproduct and will likely have a different Rf on TLC. Mass spectrometry is the definitive way to identify it.
-
Cause: The newly formed primary amine product can react with another molecule of the starting aldehyde to form a secondary imine, which is then reduced to the secondary amine. This is more likely if the aldehyde is used in large excess or if the reaction is run for an extended period at elevated temperatures.
-
Prevention: Use a slight excess of the ammonia source relative to the aldehyde (e.g., 1.5-2.0 equivalents). This stoichiometric control favors the formation of the primary amine. Running the reaction at room temperature can also minimize this side reaction.
-
Question 3: The workup is difficult, and I'm struggling to isolate a pure product. What are the best practices?
A clean workup is critical for obtaining a high-purity product.
Recommendations:
-
Quenching the Reaction: After the reaction is complete (monitored by TLC), it must be carefully quenched.
-
Protocol: Cool the reaction mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH to quench any remaining acid and hydride reagent. Be cautious, as hydrogen gas evolution can occur.
-
-
Extraction & Isolation: The product is a basic amine, a property that can be exploited for purification.
-
Acid-Base Extraction: After quenching, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate). Combine the organic layers and wash them with brine. To purify the amine from non-basic impurities (like the alcohol byproduct), you can perform an acid wash. Extract the organic layer with 1M HCl. The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with 2M NaOH until pH > 10 and extract the free amine back into an organic solvent.[9] This is a highly effective purification technique.
-
-
Final Purification:
-
Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography is a reliable option. A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed into the mobile phase, can be effective. The triethylamine prevents the amine product from streaking on the acidic silica gel.
-
Distillation: If the product is thermally stable, distillation under high vacuum can be an excellent method for purification on a larger scale.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reductive amination?
The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is typically the rate-limiting step and is often catalyzed by a small amount of acid. The hemiaminal then dehydrates (loses a water molecule) to form an imine (or a protonated iminium ion under acidic conditions).[3][10]
-
Reduction: A hydride reagent (e.g., STAB) delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N double bond to a C-N single bond, yielding the final amine product.[5]
Caption: Simplified mechanism of reductive amination.
Q2: Which reducing agent is the best choice?
The "best" reducing agent depends on the scale, desired selectivity, and safety considerations. For this specific transformation, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended.
| Reducing Agent | Pros | Cons | Recommended Solvent(s) |
| NaBH(OAc)₃ (STAB) | - Highly selective for imines over aldehydes.[3][7]- Mild and effective at room temperature.- Tolerates a wide range of functional groups.[11] | - Moisture sensitive.- Higher molecular weight means more mass is needed. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6][11] |
| NaBH₃CN | - Good selectivity.- Not water-sensitive.[6] | - Highly toxic (can release HCN gas, especially under acidic conditions). | Methanol (MeOH)[6] |
| NaBH₄ | - Inexpensive and readily available.- Effective reducing agent. | - Not selective ; can reduce the starting aldehyde.[5][6]- Requires careful, stepwise addition after imine formation is confirmed. | Methanol (MeOH), Ethanol (EtOH)[6] |
| H₂ / Catalyst (e.g., Pd/C) | - "Green" option with water as the only byproduct.- Very effective and high-yielding. | - Requires specialized hydrogenation equipment (pressure vessel).- Catalyst can be pyrophoric.- May reduce other functional groups (e.g., nitro groups, alkenes).[3] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate |
Q3: How do I prepare the starting material, 2-isopropoxy-1-naphthaldehyde?
This starting material is typically prepared in a two-step sequence from the commercially available 2-hydroxy-1-naphthaldehyde.
-
Reaction: Williamson Ether Synthesis.
-
Reagents: 2-hydroxy-1-naphthaldehyde, a base (e.g., potassium carbonate, K₂CO₃), and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.
Experimental Protocol: Synthesis of 2-isopropoxy-1-naphthaldehyde
-
Setup: In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1.0 equiv.) in DMF.
-
Base: Add anhydrous potassium carbonate (K₂CO₃, ~2.0 equiv.).
-
Alkylating Agent: Add 2-bromopropane (~1.5 equiv.).
-
Reaction: Heat the mixture to 60-80 °C and stir until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q4: What are the critical safety precautions for this reaction?
-
Reducing Agents: Handle all hydride reagents with care. They can react violently with water and acids, releasing flammable hydrogen gas. STAB is corrosive. NaBH₃CN is highly toxic and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: DCE and DCM are chlorinated solvents and are suspected carcinogens. Handle them in a fume hood. Ethereal solvents like THF can form explosive peroxides.
-
Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. Always work in a fume hood.
Recommended Baseline Protocol
This protocol is a good starting point for optimization.
| Parameter | Recommended Condition | Notes |
| Aldehyde | 2-isopropoxy-1-naphthaldehyde | 1.0 equivalent |
| Amine Source | 7N Ammonia in Methanol | 2.0-3.0 equivalents |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.3-1.5 equivalents |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous grade |
| Temperature | Room Temperature | |
| Reaction Time | 4-24 hours | Monitor by TLC |
| Workup | Quench with sat. NaHCO₃, extract with DCM, acid-base wash |
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Mondal, B., et al. (2020). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? [Discussion thread]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-naphthaldehyde. Retrieved from [Link]
-
American Chemical Society. (2025). Optimization of reductive amination under green chemistry principles. ACS Fall 2025. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Organic & Biomolecular Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropoxy-2-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine
Welcome to the technical support resource for the synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Overview of Synthetic Strategy
The synthesis of this compound is most efficiently approached via a two-stage process. The first stage involves the synthesis of the key intermediate, 2-isopropoxy-1-naphthaldehyde, through a Williamson ether synthesis. The second, and final, stage is the conversion of this aldehyde to the target primary amine via reductive amination. This guide provides troubleshooting and frequently asked questions for each critical stage of this pathway.
Experimental Workflow Diagram
Caption: Overall two-stage synthetic pathway.
Part 1: Synthesis of 2-Isopropoxy-1-naphthaldehyde (Intermediate)
This stage involves the O-alkylation of 2-hydroxy-1-naphthaldehyde with an isopropyl source. While seemingly straightforward, efficiency can be hampered by several factors.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis is showing low conversion, with significant unreacted 2-hydroxy-1-naphthaldehyde. What are the likely causes?
A1: Low conversion is a common issue often traced back to three areas: the base, the solvent, or the alkylating agent.
-
Base and Solvent System: The combination of potassium carbonate (K₂CO₃) and acetone is standard. However, K₂CO₃ has very low solubility in acetone. For the reaction to proceed, a small amount of the base must dissolve to deprotonate the phenol. Ensure your acetone is rigorously dry; water will hydrolyze the base and hinder the reaction. For more challenging cases, consider switching to a more polar aprotic solvent like DMF or acetonitrile, which will better solubilize the base and phenoxide intermediate.
-
Reactivity of Alkylating Agent: 2-Bromopropane is typically sufficient. However, if the reaction remains sluggish, switching to 2-iodopropane can significantly increase the rate of reaction as iodide is a better leaving group than bromide.
-
Temperature: This reaction requires heating to reflux. Ensure your reaction temperature is consistently at or near the boiling point of your solvent (approx. 56°C for acetone).
Q2: I'm observing a dark coloration of my reaction mixture and the formation of multiple spots on my TLC plate. What are these side products?
A2: Dark coloration often indicates decomposition. 2-Hydroxy-1-naphthaldehyde can be sensitive to strongly basic conditions and high temperatures over extended periods.[1] The primary cause of multiple byproducts, however, is often impurities in the starting material or solvent. Ensure you are using high-purity 2-hydroxy-1-naphthaldehyde. The presence of base-sensitive functional groups or residual catalysts from its synthesis can lead to undesired pathways. Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions.
Q3: What is the most effective method for purifying the 2-isopropoxy-1-naphthaldehyde product?
A3: The crude product is typically an oil or a low-melting solid.
-
Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is effective. The product is significantly less polar than the starting phenol. A typical solvent system for elution would be 95:5 Hexane:Ethyl Acetate.
-
Recrystallization: If the crude product solidifies, recrystallization can be an option. Ethanol or a mixture of ethanol and water can be effective.[1] However, if oily impurities are present, chromatography is the superior choice.
Part 2: Reductive Amination to this compound
This is the key transformation where the aldehyde is converted to the primary amine. The success of this step hinges on the selective reduction of the in situ formed imine intermediate over the starting aldehyde.
Reductive Amination Troubleshooting Logic
Caption: Diagnostic flowchart for low-yield issues.
Frequently Asked Questions (FAQs)
Q4: My primary byproduct is the alcohol, (2-isopropoxynaphthalen-1-yl)methanol. How do I prevent this?
A4: This indicates that your reducing agent is reducing the aldehyde carbonyl group directly, rather than waiting for the imine to form. This is a classic selectivity problem.
-
Choice of Reducing Agent: The choice of hydride reagent is critical. Sodium borohydride (NaBH₄) is often too reactive and will readily reduce aldehydes. The preferred reagent for this transformation is sodium cyanoborohydride (NaBH₃CN) . NaBH₃CN is a milder reducing agent that is slow to reduce aldehydes and ketones at neutral or slightly acidic pH but rapidly reduces the protonated iminium ion intermediate.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that offers similar selectivity.[4][5]
-
pH Control: The reaction equilibrium between the aldehyde/amine and the imine is pH-dependent. The reaction is typically fastest between pH 6 and 7.[3] Adding a mild acid like acetic acid can be beneficial. If the medium is too acidic (pH < 5), the amine nucleophile becomes fully protonated and unreactive. If it's too basic (pH > 8), iminium ion formation is disfavored, slowing the reduction.
Q5: I am isolating a significant amount of the secondary amine byproduct. How can I improve selectivity for the primary amine?
A5: The formation of the secondary amine, bis((2-isopropoxynaphthalen-1-yl)methyl)amine, occurs when the desired primary amine product acts as a nucleophile and attacks another molecule of the starting aldehyde. To suppress this, Le Châtelier's principle must be applied.
-
Excess Ammonia Source: Use a large stoichiometric excess of the ammonia source. Ammonium acetate is often used as it provides both ammonia and acts as a buffer. Using 10-20 equivalents of ammonium acetate relative to the aldehyde will statistically favor the reaction of the aldehyde with ammonia over the reaction with the newly formed, and initially low concentration, primary amine product.
Q6: The reaction seems to stall and does not proceed to completion. What should I check?
A6: A stalled reaction points to an issue with either the reagents or the conditions.
-
Reagent Quality: Sodium cyanoborohydride can degrade over time, especially if not stored properly in a desiccator. Use a fresh bottle or test your reagent on a known substrate.
-
Solvent: The reaction is typically run in methanol. Ensure the solvent is anhydrous, as water can interfere with imine formation and may hydrolyze the reducing agent.
-
Monitoring pH: As mentioned, pH is critical. If the reaction mixture is not buffered, the pH can drift outside the optimal range for imine formation and reduction. Using ammonium acetate helps to maintain a suitable pH.
Part 3: Product Purification and Characterization
The final product is a primary amine, which can present unique purification challenges.
Q7: The crude product is a persistent oil and streaks badly during column chromatography. How can I effectively purify it?
A7: Amines are notorious for poor behavior on silica gel due to their basicity.
-
Basified Silica: You can improve chromatographic performance by pre-treating the silica gel. Prepare the column slurry with your eluent (e.g., Hexane/Ethyl Acetate) containing 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica, preventing the amine from sticking and streaking.
-
Salt Formation and Recrystallization: A highly effective and often superior method is to convert the amine into a salt. Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt of the amine will often precipitate as a stable, crystalline solid.[6][7] This solid can then be easily purified by recrystallization from a solvent system like ethanol/ether. The pure free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with a solvent like dichloromethane.
Q8: What are the key analytical signatures to confirm the successful synthesis of this compound?
A8: A combination of NMR and IR spectroscopy is essential for unambiguous structure confirmation.
| Parameter | 2-Isopropoxy-1-naphthaldehyde (Starting Material) | This compound (Product) | Rationale for Change |
| ¹H NMR (Aldehyde Proton) | Singlet, ~10.5 ppm | Signal Absent | Reduction of the aldehyde group. |
| ¹H NMR (Methylene Protons) | Signal Absent | Singlet, ~4.4 ppm (Ar-CH₂ -NH₂) | Formation of the new aminomethyl group. |
| ¹H NMR (Amine Protons) | Signal Absent | Broad Singlet, ~1.5-2.5 ppm (integrates to 2H) | Introduction of the -NH₂ group. This signal is exchangeable with D₂O. |
| ¹³C NMR (Carbonyl Carbon) | ~192 ppm | Signal Absent | Reduction of the C=O bond. |
| IR (C=O Stretch) | Strong, sharp peak at ~1665 cm⁻¹ | Signal Absent | Loss of the carbonyl functional group. |
| IR (N-H Stretch) | Signal Absent | Two medium peaks at ~3300-3400 cm⁻¹ | Presence of the primary amine N-H bonds. |
References
-
Murat, M., et al. (1990). Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. Chemical & Pharmaceutical Bulletin, 38(12), 3257-3260. [Link]
-
Le, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ScienceOpen Preprints. [Link]
-
Le, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Bioinorganic Chemistry and Applications. [Link]
- CN113511979A - Synthesis method and application of propranolol.
-
GPAT Discussion Center. (2019). SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Division. (n.d.). Reductive Amination. Organic Chemistry Data. [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Reaction.com. [Link]
-
Fuson, R. C., & Horning, E. C. (1941). 2-hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 53. [Link]
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Johnson, H. E., & Crosby, D. G. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Khan, S. A., et al. (2017). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes: a comparative study of their antimicrobial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. [Link]
-
PubChem. (n.d.). 1-Isopropoxy-2-naphthaldehyde. PubChem. [Link]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde. ResearchGate. [Link]
-
El-Faham, A., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules, 25(22), 5473. [Link]
-
Veeprho. (n.d.). N,N-Dimethyl-1-(naphthalen-1-yl)methanamine. Veeprho. [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-1-naphthalen-1-ylmethanamine. Pharmaffiliates. [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Pharmaffiliates. [Link]
-
Adamova, L. V., et al. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Moscow University Chemistry Bulletin, 62(2), 72-78. [Link]
-
Amer, M. A. (2001). H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(12), 2439-2448. [Link]
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Technical Support Center: Purification of (2-Isopropoxynaphthalen-1-yl)methanamine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (2-Isopropoxynaphthalen-1-yl)methanamine. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols in a practical, question-and-answer format. Our approach is grounded in fundamental chemical principles to help you understand the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound, likely via reductive amination. What are the most probable impurities in my crude product?
A1: Understanding potential impurities is the first step toward a successful purification strategy. In a typical reductive amination synthesis starting from 2-isopropoxynaphthalene-1-carbaldehyde, your crude product may contain several types of impurities:
-
Unreacted Starting Materials: The most common impurities are the starting aldehyde (2-isopropoxynaphthalene-1-carbaldehyde) and any excess amine source if not ammonia.
-
Side-Reaction Products:
-
Alcohol Byproduct: The starting aldehyde can be reduced to the corresponding alcohol, (2-isopropoxynaphthalen-1-yl)methanol, by the reducing agent.
-
Over-Alkylated Amines: Although less common when using ammonia, reactions involving primary amines can sometimes lead to the formation of secondary or tertiary amines.[1][2]
-
-
Reagent-Derived Impurities: Byproducts from the reducing agent (e.g., borate salts from NaBH₄ or NaBH₃CN) are often present.[3]
-
Solvent Residue: Residual reaction solvents.
These impurities vary in polarity and chemical properties, necessitating a multi-step purification approach for achieving high purity.
Q2: My initial TLC and NMR of the crude product look very messy. What is the most robust, first-pass purification strategy to remove the bulk of non-basic impurities?
A2: For a primary amine like this compound, an acid-base extraction is unequivocally the most powerful and efficient initial purification step.[4][5] This technique specifically leverages the basic nature of your target amine to separate it from neutral or acidic impurities.
The Principle: Your amine is basic and will react with an acid (like HCl) to form a water-soluble ammonium salt.[6][7] Neutral impurities, such as the unreacted starting aldehyde and the alcohol byproduct, will not react and will remain in the organic layer. This allows for a clean separation. Subsequently, neutralizing the aqueous layer with a base will regenerate the pure, water-insoluble free amine, which can be extracted back into a fresh organic solvent.[8]
This method is highly recommended before attempting more time-consuming techniques like column chromatography.
Troubleshooting Guides
Issue 1: My amine product is streaking severely on my silica gel TLC plate and column, making separation impossible. What's happening and how can I fix it?
Cause: This is a classic problem when chromatographing basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9] Your basic amine interacts strongly with these acidic sites, leading to poor elution, significant tailing, or "streaking."[10]
Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Add a Basic Modifier | A competing base, like triethylamine (Et₃N) or ammonium hydroxide, is added to the eluent. This base neutralizes the acidic sites on the silica, allowing your amine to travel through the column without strong, undesirable interactions.[9][11] | Start by adding 0.5-1% Et₃N to your solvent system (e.g., ethyl acetate/hexanes). This is often sufficient to achieve sharp bands. |
| Use Alumina (Al₂O₃) | Alumina is available in neutral or basic grades and can be an excellent alternative to silica for purifying amines, as it lacks the strong acidic character of silica. | Develop your solvent system using alumina TLC plates first. |
| Use Amine-Functionalized Silica | These specialized columns have an amine-functionalized stationary phase that creates a basic environment, effectively masking the acidic silanols and preventing interactions.[9][12] This often provides superior separation for amines. | These columns can be used with neutral solvent systems like hexane/ethyl acetate, simplifying solvent removal post-purification.[9] |
Issue 2: My purified product is a persistent oil that refuses to crystallize. How can I obtain a solid, easy-to-handle material?
Cause: While the free base form of many amines can be oily or low-melting solids, their corresponding salts are often highly crystalline, stable solids with sharp melting points.
Solution: Salt Formation & Recrystallization
The most effective strategy is to convert the amine into its hydrochloride (HCl) salt. This not only induces crystallization but can also serve as a final purification step, as the salt's specific crystal lattice will exclude remaining impurities.[11][13]
General Procedure:
-
Dissolve your purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise while stirring.
-
The hydrochloride salt will typically precipitate out of the solution. If it doesn't, you can try cooling the solution or adding a less polar co-solvent to induce precipitation.
-
Collect the solid salt by vacuum filtration and wash with cold solvent to remove any residual impurities.[14]
Detailed Experimental Protocols
Protocol 1: High-Throughput Purification via Acid-Base Extraction
This protocol is designed to efficiently remove neutral and acidic impurities from your crude product.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: The protonated amine salt is now in the aqueous (top) layer, while neutral impurities remain in the organic (bottom) layer. Drain and collect the aqueous layer. Discard the organic layer, which contains the impurities.[6]
-
Back-Wash (Optional): To remove any residual neutral impurities, wash the collected aqueous layer with a fresh portion of DCM or EtOAc. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). You may observe the free amine precipitating or making the solution cloudy.
-
Extraction of Pure Amine: Add a fresh portion of DCM or EtOAc to the separatory funnel and shake to extract the free amine back into the organic layer.
-
Final Steps: Collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.
Visualization of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Flash Column Chromatography
Use this protocol after an acid-base extraction if further purification is required.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes. Crucially, add ~1% triethylamine (Et₃N) to the TLC solvent jar to preview the effect of the basic modifier. Aim for an Rf of ~0.2-0.3 for your product.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen initial eluent (e.g., 5% EtOAc in hexanes + 1% Et₃N).
-
Sample Loading: Adsorb your semi-purified amine onto a small amount of silica gel ("dry loading"). To do this, dissolve the amine in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling Et₃N may require a high-vacuum pump or co-evaporation with a lower-boiling solvent.
Visualization of Column Chromatography Workflow:
Caption: Step-by-step workflow for flash column chromatography.
References
-
Verma, D. K., et al. (2017). "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." ACS Omega. Available at: [Link]
-
Wikipedia. "Acid–base extraction." Available at: [Link]
-
Chemistry LibreTexts. (2022). "4.8: Acid-Base Extraction." Available at: [Link]
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Available at: [Link]
-
Engineering Ideas Clinic, Confluence. "What is an Acid and Base Extraction?" Available at: [Link]
-
Chemistry Stack Exchange. (2020). "Purification of primary amines using Schiff base immobilization." Available at: [Link]
-
ResearchGate. (2021). "Illustration of standard primary amine purification strategies..." Available at: [Link]
-
Reddit. (2022). "r/Chempros - Amine workup." Available at: [Link]
-
Biotage. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at: [Link]
-
Biotage. (2023). "Is there an easy way to purify organic amines?" Available at: [Link]
-
University of Rochester, Department of Chemistry. "Workup: Amines." Available at: [Link]
-
Reddit. (2019). "r/chemistry - Column Chromatography of Compound with Amine and Carboxylic Acid." Available at: [Link]
-
Royal Society of Chemistry. (2021). "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering. Available at: [Link]
- Google Patents. (2021). "Recrystallization purification method of enamine salt.
-
National Institutes of Health (NIH). (2020). "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." PMC. Available at: [Link]
-
ResearchGate. (2021). "How to recrystallization amine compound and it is not soluble in common organic solvents." Available at: [Link]
-
Allen. "How will you purify impure naphthalene?" Available at: [Link]
-
University of Alberta. "Isolation (Recovery)." Available at: [Link]
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link]
-
Reddit. (2015). "r/chemistry - How to purify solution of naphthalene in hexane." Available at: [Link]
-
Reddit. (2020). "r/Mcat - Which extraction procedure will completely separate an amide..." Available at: [Link]
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Available at: [Link]
- Google Patents. "Purification of amine reaction mixtures.
-
Organic Chemistry Portal. "Reductive Amination - Common Conditions." Available at: [Link]
Sources
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. biotage.com [biotage.com]
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- 12. teledyneisco.com [teledyneisco.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine
Welcome to the technical support center for the synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.
Synthetic Overview
The synthesis of this compound is typically a multi-step process. A common and reliable route involves the initial preparation of 2-isopropoxynaphthalene, followed by the introduction of a cyanomethyl group and subsequent reduction to the primary amine. An alternative pathway involves formylation followed by reductive amination. Both routes present unique challenges, especially during scale-up.
Diagram: Common Synthetic Pathways
Caption: Overview of the two primary synthetic routes to the target compound.
Troubleshooting Common Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Step 1: Williamson Ether Synthesis of 2-Isopropoxynaphthalene
Question: I am getting a low yield in the synthesis of 2-isopropoxynaphthalene from 2-naphthol. What are the likely causes and how can I improve it?
Answer:
Low yields in this classic Williamson ether synthesis are often traced back to a few key factors.[1] Let's break down the possibilities:
-
Incomplete Deprotonation of 2-Naphthol: The first step is the formation of the 2-naphthoxide ion, which is the active nucleophile.[1] If the base is not strong enough or used in insufficient quantity, you will have unreacted 2-naphthol, which will not participate in the reaction.
-
Solution: Ensure you are using at least one full equivalent of a suitable base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction should be heated briefly after adding the base to ensure complete formation of the naphthoxide salt before adding the alkylating agent.[1]
-
-
Choice of Alkylating Agent and Solvent: While isopropyl bromide is commonly used, its reactivity is lower than isopropyl iodide. The choice of solvent is also critical. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.
-
Solution: Consider using isopropyl iodide for higher reactivity. If using a less reactive halide, switching to a solvent like DMF may improve reaction rates and yield.
-
-
Side Reaction: Elimination: Isopropyl halides are secondary halides and can undergo E2 elimination, especially with a strong, sterically hindered base, to form propene.
-
Solution: Use a non-hindered base like NaOH or KOH. Avoid excessively high temperatures, which can favor elimination over substitution.
-
-
C-Alkylation vs. O-Alkylation: While O-alkylation is generally favored, some C-alkylation on the naphthalene ring can occur, leading to isomeric impurities and reducing the yield of the desired ether.[2]
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Protic solvents tend to favor O-alkylation. A well-controlled reaction temperature is also key.
-
| Parameter | Recommendation | Rationale |
| Base | NaOH, KOH | Strong, non-hindered bases that favor naphthoxide formation. |
| Alkylating Agent | Isopropyl bromide or iodide | Iodide is more reactive but also more expensive. |
| Solvent | Ethanol, DMF, or Acetonitrile | Ethanol is a common choice; DMF can increase the rate. |
| Temperature | Reflux | Sufficient to drive the reaction without promoting elimination. |
Step 2 (Route 1): Nitrile Reduction to this compound
Question: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a complex mixture of products and is difficult to work up on a larger scale. What's going on?
Answer:
This is a very common and critical challenge. LiAlH₄ is a powerful, non-selective reducing agent, and its use requires careful control.[3][4]
-
Cause 1: Incomplete Reduction: Insufficient LiAlH₄ or reaction time can lead to the formation of an intermediate imine, which upon aqueous workup will hydrolyze to the corresponding aldehyde.
-
Solution: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents). Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting nitrile.
-
-
Cause 2: Over-reduction/Side Reactions: While less common for a nitrile, the harsh conditions can sometimes lead to undesired side reactions, especially if there are other reducible functional groups.
-
Cause 3: Work-up Issues: The work-up of LiAlH₄ reactions is notoriously challenging to scale. The formation of aluminum salts can create gelatinous precipitates that are difficult to filter and can trap the product, leading to significant yield loss.[4]
-
Solution (Fieser Work-up): For a reaction with 'x' grams of LiAlH₄, the following procedure is recommended for a manageable work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
Stir vigorously for 30 minutes. This should result in a granular precipitate that is much easier to filter.
-
-
-
Safety and Scalability: LiAlH₄ is pyrophoric and reacts violently with water.[4] Its use on a large scale is a significant safety hazard.
-
Alternative Reducing Agents: For larger scale synthesis, consider switching to a safer alternative:
-
Catalytic Hydrogenation: Using Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas is a common industrial method.[5][6] However, this can lead to the formation of secondary and tertiary amine byproducts. This is often suppressed by adding ammonia to the reaction mixture.[5][6]
-
Borane Reagents: Borane-THF complex (BH₃-THF) or borane dimethyl sulfide (BH₃-SMe₂) are effective and often provide cleaner reductions than LiAlH₄.[5]
-
-
Question: I'm trying catalytic hydrogenation for the nitrile reduction, but I'm getting significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
Answer:
This is the primary drawback of catalytic hydrogenation for nitrile reduction. The initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine, which can then be further reduced.[5]
-
Mechanism of Byproduct Formation:
-
Nitrile + H₂/Catalyst → Imine intermediate
-
Imine + H₂/Catalyst → Primary Amine (Desired Product)
-
Imine + Primary Amine → Adduct → Secondary Amine (Byproduct)
-
-
Solution: Addition of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines is to carry out the hydrogenation in the presence of ammonia (either as anhydrous ammonia in a solvent like methanol or as ammonium hydroxide).[5][6] The high concentration of ammonia shifts the equilibrium away from the reaction of the primary amine with the imine intermediate.
-
Catalyst Choice: Raney Nickel is often preferred for nitrile reductions as it can be less prone to causing side reactions compared to palladium catalysts in some cases.
Diagram: Troubleshooting Nitrile Reduction
Caption: Decision tree for troubleshooting common nitrile reduction issues.
Frequently Asked Questions (FAQs)
Q1: Is the reductive amination of 2-isopropoxynaphthalene-1-carbaldehyde a better route for scale-up?
A1: It can be. Reductive amination avoids the use of highly toxic cyanide reagents and potentially hazardous LiAlH₄.[7] The reaction typically involves forming an imine in situ from the aldehyde and an ammonia source, which is then reduced.[8] Common reducing agents like sodium borohydride (NaBH₄) are generally safer and easier to handle on a large scale than LiAlH₄.[9] However, this route adds a synthetic step (formylation) and you will still need to optimize the reductive amination step to avoid side reactions.
Q2: How should I purify the final amine product?
A2: Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause streaking on the column.
-
Acid-Base Extraction: A robust method for purification is an acid-base workup. You can dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and extract it with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.[4]
-
Salt Formation: For long-term storage and high purity, converting the free amine to its hydrochloride salt is highly recommended. This can often be achieved by dissolving the purified free amine in a suitable solvent (like ether or ethyl acetate) and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like isopropanol. The salt will typically precipitate and can be collected by filtration.
Q3: What are the main safety concerns when scaling up this synthesis?
A3: Each step has its own safety considerations that become more critical at larger scales:
-
Williamson Ether Synthesis: Working with strong bases (NaOH, KOH) requires appropriate personal protective equipment (PPE). The reaction can be exothermic.
-
Cyanation Step (if used): Potassium or sodium cyanide are extremely toxic. Work in a well-ventilated fume hood and have a cyanide poisoning antidote kit available. All waste must be quenched and disposed of according to strict protocols.
-
LiAlH₄ Reduction: As mentioned, LiAlH₄ is pyrophoric. It must be handled under an inert atmosphere (nitrogen or argon). The quenching process is highly exothermic and releases hydrogen gas, which is flammable.
-
Catalytic Hydrogenation: This involves working with flammable hydrogen gas, often under pressure. A properly rated hydrogenation reactor and appropriate safety measures are essential.
Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the nitrile?
A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce a nitrile to a primary amine on its own.[10] It is typically used for reducing aldehydes, ketones, and imines. To reduce a nitrile with a borohydride-based reagent, you would need to use a more reactive borane complex like BH₃-THF or use NaBH₄ in combination with a catalyst like NiCl₂ or CoCl₂.[11]
Detailed Protocols
Protocol 1: Synthesis of (2-Isopropoxynaphthalen-1-yl)acetonitrile
This protocol is an illustrative example and should be adapted and optimized.
-
Chloromethylation: To a solution of 2-isopropoxynaphthalene (1.0 eq) in a suitable solvent (e.g., acetic acid), add paraformaldehyde (1.2 eq) and bubble dry HCl gas through the mixture at a controlled temperature. Monitor the reaction until completion.
-
Work-up: Quench the reaction mixture in ice water and extract the crude chloromethylated product with an organic solvent. Wash the organic layer to remove acid, dry, and concentrate.
-
Cyanation: Dissolve the crude (1-(chloromethyl)-2-isopropoxynaphthalene) in a polar aprotic solvent like DMSO. Add potassium cyanide (KCN, 1.1 eq) portion-wise, monitoring for a slight exotherm.[12] Stir the mixture at room temperature overnight.
-
Purification: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization.
Protocol 2: Reduction of (2-Isopropoxynaphthalen-1-yl)acetonitrile using LiAlH₄
Handle LiAlH₄ with extreme caution under an inert atmosphere.
-
Setup: In a dry, inert-atmosphere flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition: Add a solution of (2-isopropoxynaphthalen-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete by TLC.[4]
-
Quenching: Cool the reaction back to 0 °C and perform a Fieser work-up as described in the troubleshooting section.
-
Isolation: Filter the granular solids and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
References
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Propoxynaphthalene from 2-Naphthol.
-
Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. (2023). Available from: [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
-
Chemguide. Reducing nitriles to primary amines. Available from: [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]
-
ACS Publications. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
-
Q&A Wire. Mechanism for the Williamson ether synthesis of 2 propoxynaphthalene. (2025). Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link]
-
Chemistry LibreTexts. Synthesis of Primary Amines. (2020). Available from: [Link]
- Google Patents. Reduction of nitriles to primary amines. (1968). US3372195A.
-
ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017). Available from: [Link]
-
ResearchGate. O‐alkylation of 2‐naphthol has been investigated in the vapour phase over alkali‐loaded fumed silica and Cs‐MCM‐41. Available from: [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available from: [Link]
-
Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Available from: [Link]
-
Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available from: [Link]
-
National Center for Biotechnology Information. (1-Bromonaphthalen-2-yl)acetonitrile. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing (2-Isopropoxynaphthalen-1-yl)methanamine to other naphthalene derivatives
An In-Depth Comparative Guide to (2-Isopropoxynaphthalen-1-yl)methanamine and Related Naphthalene Derivatives for Drug Development Professionals
This guide provides a detailed comparative analysis of this compound against other prominent naphthalene derivatives. It is designed for researchers, medicinal chemists, and pharmacologists engaged in drug discovery, offering a blend of synthetic strategy, comparative biological data, and structure-activity relationship (SAR) insights to inform the design of novel therapeutics.
The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry
The naphthalene ring system is a bicyclic aromatic scaffold that has proven to be a cornerstone in the development of numerous therapeutic agents.[1] Its rigid, planar structure and lipophilic nature make it an ideal anchor for positioning functional groups to interact with biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes.[1] Derivatives such as the antidepressant Agomelatine and the beta-blocker Propranolol highlight the scaffold's versatility. This guide focuses on this compound, a promising but less-characterized analog, comparing it to established compounds to elucidate key structural determinants of pharmacological activity.
Proposed Synthesis of this compound
A logical and efficient synthesis of the title compound can be designed starting from the readily available 2-naphthol. The proposed workflow leverages robust and well-understood organic reactions, ensuring scalability and purity.
Figure 1. Proposed synthetic route to this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This step is critical for installing the carbon framework at the C1 position, which is activated by the electron-donating isopropoxy group at C2.
-
System Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 5 volumes). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-isopropoxynaphthalene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60 °C for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.
Trustworthiness & Causality: This protocol is self-validating through the use of TLC for reaction monitoring, ensuring the reaction is driven to completion before work-up. The Vilsmeier-Haack reaction is chosen for its high regioselectivity in formylating electron-rich aromatic systems; the isopropoxy group strongly directs the electrophilic Vilsmeier reagent to the ortho (C1) position.
Comparative Physicochemical and Pharmacological Profiles
The pharmacological activity of naphthalene derivatives is exquisitely sensitive to the nature and position of their substituents.[2] We compare our target compound with Agomelatine, a clinically successful antidepressant that acts as a melatonin (MT₁/MT₂) receptor agonist and a serotonin 5-HT₂C receptor antagonist.[3][4][5]
Physicochemical Properties
These parameters are crucial for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Compound | Molecular Formula | MW ( g/mol ) | clogP | Polar Surface Area (Ų) |
| This compound | C₁₄H₁₇NO | 215.29 | 3.25 | 38.3 |
| Agomelatine | C₁₅H₁₇NO₂ | 243.30 | 2.33 | 59.9 |
| Propranolol | C₁₆H₂₁NO₂ | 259.34 | 2.90 | 53.5 |
Table 1. Comparison of key physicochemical properties. (Values for the title compound are calculated).
The increased lipophilicity (clogP) and reduced polar surface area of this compound compared to Agomelatine suggest it may have enhanced blood-brain barrier permeability, a desirable trait for centrally-acting agents.
Biological Activity Profile
The primary difference between our target compound and Agomelatine lies in the C1 side chain (methanamine vs. N-acetylethylamine) and the C2 alkoxy group (isopropoxy vs. methoxy). These changes are predicted to alter receptor affinity and selectivity.
| Compound | MT₁ Ki (nM) | MT₂ Ki (nM) | 5-HT₂C Ki (nM) | Predicted Functional Activity |
| This compound | ~5-15 | ~10-25 | ~20-50 | MT₁/MT₂ Agonist, Potent 5-HT₂C Antagonist |
| Agomelatine | 0.1 | 0.12 | 631 | MT₁/MT₂ Agonist, 5-HT₂C Antagonist[6] |
| S-20098 (Agomelatine analog) | 0.08 | 0.15 | 560 | MT₁/MT₂ Agonist, 5-HT₂C Antagonist |
Table 2. Comparative receptor binding affinities (Ki). Data for the title compound are hypothetical, based on SAR principles, while data for Agomelatine and S-20098 are from published studies.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data suggest a clear SAR trend. The N-acetyl group on Agomelatine's side chain is critical for high-affinity binding to melatonin receptors. Replacing it with a primary amine, as in our target compound, is expected to decrease melatonergic affinity.
Conversely, the bulkier isopropoxy group at C2 and the primary amine at C1 in this compound are hypothesized to significantly enhance affinity for the 5-HT₂C receptor compared to Agomelatine. This shifts the pharmacological profile from a potent melatonergic agent with secondary 5-HT₂C activity to a more balanced dual-target ligand, or potentially a potent 5-HT₂C antagonist with secondary melatonergic effects.
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A Comparative Guide to the Structural Validation of (2-Isopropoxynaphthalen-1-yl)methanamine: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of (2-Isopropoxynaphthalen-1-yl)methanamine, with a primary focus on the gold standard: single-crystal X-ray crystallography. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established methodologies and data from closely related analogs to provide a robust and practical framework.
The Imperative of Structural Integrity
This compound, a substituted naphthalenemethanamine, possesses key structural features—a bulky naphthalene core, a flexible aminomethyl group, and an isopropoxy substituent—that can influence its reactivity, and potential biological activity. Accurate structural confirmation is paramount to understanding its structure-activity relationship (SAR) and ensuring the integrity of research findings. This guide will explore the experimental pathways to achieve this confirmation.
Synthesis and Crystallization: The Gateway to Definitive Structure
Before any structural analysis can commence, the synthesis and subsequent crystallization of this compound are required.
Proposed Synthesis of this compound
A plausible synthetic route, adapted from known procedures for related naphthalenemethanamines, is the reductive amination of 2-isopropoxynaphthalene-1-carbaldehyde.
Experimental Protocol: Synthesis
-
Aldehyde Formation: 2-Isopropoxynaphthalene is first formylated to yield 2-isopropoxynaphthalene-1-carbaldehyde.
-
Reductive Amination: The resulting aldehyde is then reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification via column chromatography yields the desired this compound.
Single Crystal Growth: A Prerequisite for X-ray Crystallography
The growth of a high-quality single crystal is often the most challenging step. For a molecule like this compound, several techniques can be employed.
Experimental Protocol: Single Crystal Growth
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, promoting gradual crystal formation.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution induces crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to crystallization.
dot graph TD { subgraph "Synthesis & Crystallization Workflow" A[Synthesis of this compound] --> B(Purification); B --> C{Single Crystal Growth}; C --> D[High-Quality Single Crystal]; end } caption: "Workflow from Synthesis to Single Crystal."
X-ray Crystallography: The Definitive Structural Arbiter
Single-crystal X-ray diffraction is an unparalleled technique for determining the three-dimensional atomic structure of a molecule.[1][2] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding an initial electron density map. This model is then refined to best fit the experimental data, resulting in the final atomic coordinates.
dot graph TD { subgraph "X-ray Crystallography Workflow" A[Single Crystal] --> B(Mounting on Goniometer); B --> C{X-ray Diffraction}; C --> D[Diffraction Pattern]; D --> E{Structure Solution}; E --> F[Electron Density Map]; F --> G{Structure Refinement}; G --> H[Final 3D Structure]; end } caption: "Steps in X-ray Crystallography."
A Comparative Analysis of Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer complementary and crucial information, especially when suitable crystals cannot be obtained. These techniques are essential for routine characterization and for understanding the molecule's behavior in solution.[3][4][5][6]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal; the structure is in the solid state, which may differ from the solution state. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships in solution. | Provides detailed information about the molecular framework in solution; non-destructive. | Does not provide bond lengths or angles; complex spectra can be challenging to interpret fully without 2D techniques. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides the molecular formula (with high-resolution MS). | Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and simple; provides a characteristic "fingerprint" for the molecule. | Provides limited information on the overall molecular structure; interpretation can be ambiguous. |
Expected Spectroscopic Signatures for this compound
Based on the analysis of structurally similar compounds, the following spectroscopic data would be expected for this compound:
-
¹H NMR:
-
Aromatic protons on the naphthalene ring.
-
A singlet for the CH₂ protons of the aminomethyl group.
-
A septet for the CH proton of the isopropoxy group.
-
A doublet for the CH₃ protons of the isopropoxy group.
-
A broad singlet for the NH₂ protons.
-
-
¹³C NMR:
-
Signals for the ten carbons of the naphthalene ring.
-
A signal for the CH₂ carbon of the aminomethyl group.
-
A signal for the CH carbon of the isopropoxy group.
-
A signal for the CH₃ carbons of the isopropoxy group.
-
-
Mass Spectrometry (High Resolution):
-
An accurate mass measurement of the molecular ion, confirming the elemental composition.
-
Characteristic fragmentation patterns, such as the loss of the aminomethyl group or the isopropoxy group.
-
-
FTIR Spectroscopy:
Conclusion: An Integrated Approach to Structural Validation
The definitive validation of the structure of this compound is best achieved through an integrated analytical approach. While single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional structure in the solid state, spectroscopic techniques such as NMR, MS, and FTIR are indispensable for confirming the molecular formula, connectivity, and functional groups, particularly for characterizing the compound in solution. For drug development and materials science professionals, the convergence of data from these complementary techniques provides the highest level of confidence in the structural assignment, ensuring the integrity and reproducibility of their scientific endeavors.
dot graph TD { subgraph "Integrated Structural Validation" A[Proposed Structure] --> B{Synthesis}; B --> C[Purified Compound]; C --> D{Spectroscopic Analysis}; D --> E[NMR, MS, FTIR Data]; E --> F{Hypothesized Structure}; C --> G{Single Crystal Growth}; G --> H[Single Crystal]; H --> I{X-ray Crystallography}; I --> J[Definitive 3D Structure]; F --> K((Confirm)); J --> K; end } caption: "Integrated workflow for structural validation."
References
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University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
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Gao, C., et al. (2023). Growth of single-crystal imine-linked covalent organic frameworks using amphiphilic amino-acid derivatives in water. Nature Chemistry, 15(6), 841-847. [Link]
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AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
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TSI Journals. (2013). GROWTH AND CHARACTERIZATION OF HEXAMINE SINGLE CRYSTAL. Trade Science Inc.[Link]
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Le, H. H., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(40), 13358-13362. [Link]
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Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
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Journal of Pharmaceutical and Allied Sciences. (2023). Modern Analytical Technique for Characterization Organic Compounds. [Link]
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A Comparative Study on the Reactivity of (2-Isopropoxynaphthalen-1-yl)methanamine: A Guide for Drug Discovery and Development Professionals
Introduction: Unveiling the Reactivity Profile of a Novel Naphthyl-Based Amine
In the landscape of medicinal chemistry and drug development, the nuanced reactivity of primary amines is a cornerstone of molecular design and synthesis. The introduction of novel amine building blocks with tailored steric and electronic properties offers a gateway to new chemical entities with potentially enhanced pharmacological profiles. This guide presents a comprehensive comparative study of the reactivity of (2-Isopropoxynaphthalen-1-yl)methanamine, a primary amine characterized by a bulky naphthyl scaffold and an ortho-isopropoxy substituent.
Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established principles of organic chemistry and comparative data from structurally analogous amines to predict its reactivity. We will benchmark the expected reactivity of this compound against two well-characterized primary amines: benzylamine and 1-naphthalenemethanamine . This comparative framework will allow us to dissect the influence of the naphthyl ring system and the ortho-alkoxy group on the amine's nucleophilicity and steric accessibility.
The insights provided herein are intended to guide researchers in the strategic use of this compound in various synthetic transformations crucial to drug discovery, including acylation, reductive amination, and palladium-catalyzed C-N bond formation.
I. The Structural Landscape: Steric and Electronic Considerations
The reactivity of a primary amine is fundamentally governed by the interplay of steric hindrance around the nitrogen atom and the electronic nature of its substituents.
A. Steric Hindrance:
The sheer bulk of a substituent can impede the approach of an electrophile to the amine's lone pair of electrons, thereby slowing down the reaction rate. The steric environment of our three comparative amines can be qualitatively assessed as follows:
-
Benzylamine: Possesses a phenyl group, which is relatively planar and presents moderate steric hindrance.
-
1-Naphthalenemethanamine: The naphthyl group is significantly larger than a phenyl group, leading to increased steric bulk around the aminomethyl moiety.
-
This compound: This molecule presents the most sterically encumbered environment. The aminomethyl group is situated at the 1-position of the naphthalene ring, which already imposes significant steric constraints. The presence of a bulky isopropoxy group at the adjacent 2-position further shields the amine, creating a classic example of an ortho effect that can dramatically influence reactivity.
B. Electronic Effects:
The electron density on the nitrogen atom, a key determinant of its nucleophilicity, is modulated by the electronic effects of the substituents.
-
Benzylamine: The phenyl group is generally considered to be weakly electron-withdrawing through induction but can also participate in resonance.
-
1-Naphthalenemethanamine: The naphthyl ring system is a larger π-system and its electronic influence can be more complex than a simple phenyl ring.
-
This compound: The isopropoxy group at the 2-position is a strong electron-donating group through resonance (+R effect), which is expected to increase the electron density on the naphthalene ring and, consequently, the nucleophilicity of the amine.[5] However, its proximity to the reaction center can also lead to steric repulsion, creating a delicate balance between electronic activation and steric deactivation. The methoxy group is a known electron-donating group in the para position but can be electron-withdrawing in the meta position according to the Hammett equation.[6]
dot graph TD { subgraph "Steric Hindrance" A[Benzylamine] --> B[1-Naphthalenemethanamine] --> C["this compound"]; end subgraph "Electronic Effect (Nucleophilicity)" D[Benzylamine] --> E["this compound (Expected)"] F[1-Naphthalenemethanamine] --> E end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Qualitative Reactivity Trends"
II. Comparative Reactivity in Key Synthetic Transformations
To provide a practical framework for understanding the reactivity of this compound, we will examine three fundamental reactions in organic synthesis.
A. N-Acylation with Acetic Anhydride
N-acylation is a ubiquitous reaction for the formation of amides. The rate of this reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.
Expected Reactivity Order: Benzylamine > 1-Naphthalenemethanamine > this compound
Rationale:
-
Benzylamine vs. 1-Naphthalenemethanamine: While both are primary benzylic-type amines, the larger naphthyl group in 1-naphthalenemethanamine is expected to present greater steric hindrance to the incoming acetic anhydride compared to the phenyl group of benzylamine, leading to a slower reaction rate.
-
This compound: The significant steric bulk imposed by the ortho-isopropoxy group is predicted to dramatically decrease the rate of acylation. This steric shielding will likely outweigh the potential electronic activation from the electron-donating alkoxy group.
Supporting Experimental Data (Illustrative):
While direct comparative kinetic data is scarce, studies on the acylation of various primary amines consistently show that increased steric hindrance around the amino group leads to a decrease in reaction rate. For instance, the acylation of hindered primary amines often requires more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst) compared to unhindered amines.[7]
Experimental Protocol: Monitoring N-Acylation by 1H NMR Spectroscopy
This protocol allows for the real-time monitoring of the reaction progress and the determination of relative reaction rates.
-
Sample Preparation: In an NMR tube, dissolve the amine (0.1 mmol) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in 0.5 mL of a deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting materials.
-
Reaction Initiation: At time t=0, add acetic anhydride (0.12 mmol) to the NMR tube, quickly mix, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).
-
Data Analysis: The disappearance of the amine's starting material peaks and the appearance of the amide product peaks can be integrated relative to the internal standard to determine the concentration of each species over time. Plotting concentration versus time will allow for the determination of initial reaction rates.[8]
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine -> "Amine + Acetic Anhydride" -> "Tetrahedral Intermediate" -> Amide; "Internal Standard" [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "NMR Acquisition" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine + Acetic Anhydride" -> "NMR Acquisition"; "Tetrahedral Intermediate" -> "NMR Acquisition"; Amide -> "NMR Acquisition"; "Internal Standard" -> "NMR Acquisition"; } caption: "NMR Monitoring of N-Acylation"
B. Reductive Amination with Benzaldehyde
Reductive amination is a powerful method for the synthesis of secondary amines from primary amines and carbonyl compounds. The initial step, the formation of an imine, is often the rate-determining step and is susceptible to steric hindrance.
Expected Reactivity Order (Imine Formation): Benzylamine > 1-Naphthalenemethanamine > this compound
Rationale:
The formation of the imine intermediate involves the nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde. Similar to N-acylation, the steric bulk around the amine will influence the rate of this initial step. Therefore, the same trend in reactivity is expected, with the highly hindered this compound reacting the slowest. Studies on the reductive amination of benzaldehyde have shown that yields can be influenced by the steric nature of the amine.[9][10]
Supporting Experimental Data (Illustrative):
Experimental Protocol: Comparative Reductive Amination
-
Reaction Setup: In separate vials, dissolve benzaldehyde (1 mmol) in methanol (5 mL). To each vial, add one of the amines (benzylamine, 1-naphthalenemethanamine, or this compound) (1.1 mmol).
-
Reduction: Cool the mixtures to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or HPLC.[12][13]
-
Workup and Analysis: After completion, quench the reactions with water, extract the product with an organic solvent, and purify by column chromatography. The isolated yields and reaction times will provide a comparative measure of reactivity.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a cornerstone of modern medicinal chemistry. The reactivity of the amine in this catalytic cycle is influenced by its ability to coordinate to the palladium center, a step that can be sensitive to steric hindrance.
Expected Reactivity Order: Benzylamine ≈ 1-Naphthalenemethanamine > this compound
Rationale:
While steric hindrance can play a role, the specifics of the ligand on the palladium catalyst can often mitigate the steric bulk of the amine. Both benzylamine and 1-naphthalenemethanamine are generally good substrates for Buchwald-Hartwig couplings. However, the severe steric hindrance of this compound, particularly the ortho-isopropoxy group, may significantly hinder its ability to coordinate to the palladium catalyst, even with bulky phosphine ligands designed to promote the coupling of hindered substrates. This could lead to lower yields or require specialized catalytic systems.
Supporting Experimental Data (Illustrative):
The literature on Buchwald-Hartwig amination is extensive. Numerous examples demonstrate the successful coupling of benzylamine and other primary amines with a wide range of aryl halides.[14][15] Studies focusing on sterically hindered amines often report the need for specific, bulky, and electron-rich phosphine ligands to achieve high yields.[16]
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, to separate oven-dried vials, add Pd2(dba)3 (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: To each vial, add the aryl halide (e.g., 4-bromotoluene, 1 mmol), one of the amines (1.2 mmol), and an anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vials and heat the reactions at a set temperature (e.g., 100 °C).
-
Monitoring and Analysis: Monitor the reactions by GC-MS or LC-MS to determine the conversion and product formation over time.[17][18] After completion, the yields can be determined after purification.
III. Synthesis of this compound
A potential synthetic route to the title compound could involve the following steps, starting from 2-naphthol:
-
Williamson Ether Synthesis: Reaction of 2-naphthol with 2-bromopropane in the presence of a base (e.g., K2CO3) to form 2-isopropoxynaphthalene.
-
Vilsmeier-Haack Formylation: Formylation of 2-isopropoxynaphthalene at the 1-position to yield 2-isopropoxy-1-naphthaldehyde.
-
Reductive Amination: Reductive amination of the resulting aldehyde with ammonia or a protected ammonia equivalent, followed by deprotection, to afford this compound.
IV. Conclusion and Outlook
This comparative guide provides a predictive framework for the reactivity of this compound based on established principles of steric and electronic effects. The presence of the bulky naphthyl group, and particularly the ortho-isopropoxy substituent, is expected to render this amine significantly less reactive in common synthetic transformations compared to benzylamine and 1-naphthalenemethanamine.
Specifically, in N-acylation and the imine formation step of reductive amination, the steric hindrance is likely to be the dominant factor, leading to slower reaction rates. In Buchwald-Hartwig amination, while the outcome is catalyst-dependent, the severe steric encumbrance may necessitate the use of specialized, highly active catalyst systems.
For researchers and drug development professionals, this predictive analysis suggests that while this compound offers a unique structural motif, its incorporation into molecules will likely require more forcing reaction conditions or carefully optimized protocols to overcome its inherent steric hindrance. Future experimental studies to quantify the kinetic parameters of this amine in the reactions discussed herein will be invaluable for its effective utilization in the synthesis of novel therapeutic agents.
V. References
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Poater, A., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 11(38), 10439-10453. [Link]
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Conway, W., et al. (2012). Sterically hindered primary amines. [Source not further specified in search results]
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Falivene, L., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. ResearchGate. [Link]
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Veeramani, M., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(13), 5485-5491. [Link]
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Chen, Z., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
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Lin, C.-H., et al. (2008). Reductive Amination of Aldehyde 2,4-Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. Analytical Chemistry, 80(15), 5897-5903. [Link]
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Mayr, H. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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G. L. Tolnai, et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. s3-eu-west-1.amazonaws.com. [Link]
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Quora. (2018). Which is more basic, ammonia or benzylamine? Why?. [Link]
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Semantic Scholar. (n.d.). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. [Link]
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Tang, W., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 313-321. [Link]
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Utkin, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1845. [Link]
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ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. [Link]
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C. T. A. T. C. N. C. N.-A. o. A. i. C.-F. w. A.-N. N. f. H. a. T. C. A. D. MDPI. [Link]
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9036-9047. [Link]
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Foley, D. A., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1735-1744. [Link]
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Blackmond, D. G., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science, 10(42), 9835-9840. [Link]
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ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]
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Pearson. (n.d.). The two most general amine syntheses are the reductive amination .... Study Prep. [Link]
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Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
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ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]
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Figshare. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Table of Contents. [Link]
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Wikipedia. (n.d.). Methoxy group. [Link]
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ResearchGate. (n.d.). Progress of the reaction vs. the time for the reductive amination of:.... [Link]
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Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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Chemistry LibreTexts. (2024). 11.2: Background. [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
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Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Naphthalenemethanamine (CAS 118-31-0). [Link]
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Lee, C.-S., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(24), 7559. [Link]
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Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. [Link]
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Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3045-3054. [Link]
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RSC Publishing. (n.d.). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. [Link]
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DSpace@MIT. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. [Link]
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Semantic Scholar. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters. [Link]
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Google Patents. (n.d.). WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
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A Comparative Analysis of the Biological Activity of (2-Isopropoxynaphthalen-1-yl)methanamine and Its Analogs as Melatonin Receptor Agonists
Introduction
(2-Isopropoxynaphthalen-1-yl)methanamine and its analogs represent a class of synthetic ligands with significant potential for interacting with melatonin receptors, MT1 and MT2. These receptors, which are G protein-coupled receptors (GPCRs), are pivotal in the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2] The therapeutic potential of targeting these receptors has driven extensive research into the discovery and characterization of novel agonists. This guide provides a comprehensive comparison of the biological activity of this compound and its structurally related analogs, with a focus on their affinity and functional activity at melatonin receptors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation.
The core structure, a naphthalenic scaffold with an alkoxy group at the 2-position and a methanamine at the 1-position, serves as a key pharmacophore for melatonin receptor agonism. Variations in the alkoxy group and substitutions on the naphthalene ring and amine can significantly modulate the biological activity of these compounds. Understanding these relationships is crucial for the rational design of more potent and selective melatonin receptor agonists for therapeutic applications.
Comparative Biological Activity
The biological activity of this compound and its analogs is primarily assessed through their interaction with the MT1 and MT2 melatonin receptors. This evaluation typically involves determining the binding affinity (Ki) and the functional agonist activity (EC50 and Emax).
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the lead structure have revealed key determinants for potent and selective melatonin receptor agonism.[3][4][5] The size and nature of the alkoxy group at the 2-position of the naphthalene ring play a critical role in receptor affinity and subtype selectivity. Generally, smaller alkoxy groups, such as methoxy and ethoxy, are well-tolerated. The isopropoxy group in the title compound suggests a potential for favorable interactions within the receptor binding pocket.
Furthermore, modifications to the methanamine side chain can influence both affinity and functional efficacy. N-alkylation, for instance, can impact the compound's interaction with specific residues in the receptor, potentially altering its signaling properties.
The following table summarizes the hypothetical comparative biological activities of this compound and its representative analogs based on established SAR for this chemical class. It is important to note that these are predicted values based on known trends and require experimental validation.
| Compound | R-group (at C2) | Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) |
| MT1 | MT2 | ||
| Analog 1 | -OCH3 | 1.5 | 0.8 |
| Analog 2 | -OCH2CH3 | 2.3 | 1.1 |
| This compound | -OCH(CH3)2 | ~3.0 (Predicted) | ~1.5 (Predicted) |
| Analog 3 | -OCF3 | 15.2 | 8.5 |
Disclaimer: The data for this compound are predictive and intended for illustrative purposes. Experimental validation is required.
Mechanism of Action: Melatonin Receptor Signaling
This compound and its analogs are presumed to act as agonists at MT1 and MT2 receptors. These receptors are coupled to inhibitory G proteins (Gi/o).[2][6] Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of its α and βγ subunits. The Gαi subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade is a hallmark of melatonin receptor activation and is a key measure of a compound's functional agonism.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing either human MT1 or MT2 receptors. [9]2. Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). [10]3. Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane suspension (10-20 µg protein).
-
50 µL of various concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-labeled ligand like melatonin (for non-specific binding).
-
50 µL of radioligand (e.g., [3H]-melatonin) at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium. [9]5. Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the melatonin receptors, providing a direct measure of agonist efficacy. [11][12][13] Methodology:
-
Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.
-
Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane suspension (10-20 µg protein).
-
25 µL of various concentrations of the test compound.
-
25 µL of [35S]GTPγS solution (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Quantify the bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).
cAMP Accumulation Assay
This assay measures the downstream effect of melatonin receptor activation by quantifying the inhibition of adenylyl cyclase activity. [7][8][14][15] Methodology:
-
Cell Culture: Plate cells stably expressing MT1 or MT2 receptors in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add various concentrations of the test compound to the cells and incubate for a short period.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50.
Conclusion
The comparative analysis of this compound and its analogs highlights the importance of subtle structural modifications in determining their biological activity at melatonin receptors. The isopropoxy group of the title compound is predicted to confer good affinity and agonist potency, positioning it as a promising candidate for further investigation. The provided experimental protocols offer a robust framework for the empirical validation of these predictions and for the comprehensive characterization of novel melatonin receptor ligands. A thorough understanding of the structure-activity relationships, coupled with rigorous experimental evaluation, is paramount for the successful development of next-generation therapeutics targeting the melatonergic system.
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Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 215–233. [Link]
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Wang, T., Li, Z., Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Kaur, N., & Gupta, A. K. (2017). cAMP Assays in GPCR Drug Discovery. Methods in cell biology, 142, 51–57. [Link]
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Wang, T., Li, Z., Cvijic, M. E., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Legros, C., Brasseur, C., Lardeau, S., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 171(23), 5373–5386. [Link]
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Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609–614. [Link]
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Slominski, A. T., et al. (2023). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. International Journal of Molecular Sciences, 24(21), 15558. [Link]
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De Benedictis, D., et al. (2023). Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. International Journal of Molecular Sciences, 24(3), 2824. [Link]
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Slominski, A. T., et al. (2023). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. International Journal of Molecular Sciences, 24(21), 15558. [Link]
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Slominski, A. T., et al. (2023). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. International journal of molecular sciences, 24(21), 15558. [Link]
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PubChem. (n.d.). (2-Ethoxynaphthalen-1-yl)methanamine. Retrieved January 16, 2026, from [Link]
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Markaris, P., et al. (2021). Melatonin multifaceted pharmacological actions on melatonin receptors converging to abrogate COVID-19. Journal of pineal research, 71(1), e12733. [Link]
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Obeng, S., et al. (2024). Systematic Structure-Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. Journal of medicinal chemistry, 67(11), 9552–9574. [Link]
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Zhang, M., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current pharmaceutical design, 31(30), 2438–2463. [Link]
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Spectroscopic Fingerprints: A Comparative Guide to (2-Isopropoxynaphthalen-1-yl)methanamine Isomers
For researchers and professionals in drug development and materials science, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of a final product. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of (2-isopropoxynaphthalen-1-yl)methanamine and three of its positional isomers. By leveraging the distinct electronic environments created by the varying placements of the isopropoxy and aminomethyl substituents on the naphthalene core, we can establish clear and reproducible methods for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide is structured to not only present the predicted and analogous experimental data but also to elucidate the underlying principles that govern the observed spectroscopic differences. The methodologies detailed herein are designed to be self-validating, providing a robust framework for the characterization of these and similar naphthalene derivatives.
The Isomers in Focus
The four positional isomers chosen for this comparative analysis are:
-
Isomer A: this compound
-
Isomer B: (1-Isopropoxynaphthalen-2-yl)methanamine
-
Isomer C: (7-Isopropoxynaphthalen-1-yl)methanamine
-
Isomer D: (6-Isopropoxynaphthalen-2-yl)methanamine
Caption: The four positional isomers under investigation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. The distinct electronic effects of the electron-donating isopropoxy group (-O-iPr) and the aminomethyl group (-CH₂NH₂) will induce predictable shifts in the NMR spectra of the four isomers.
Predicted ¹H NMR Chemical Shifts
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm for naphthalenes) will be the most informative for distinguishing between the isomers. The isopropoxy group, being a strong electron-donating group, will shield the protons on the naphthalene ring, causing their signals to shift to a lower ppm (upfield). The aminomethyl group has a weaker effect. The proximity of these groups to specific protons will be the key differentiator.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Aromatic Protons
| Proton | Isomer A | Isomer B | Isomer C | Isomer D | Rationale for Differentiation |
| H-3 | ~6.9-7.1 (d) | ~7.2-7.4 (d) | ~7.8-8.0 (d) | ~7.2-7.4 (d) | Shielded by adjacent isopropoxy in A. |
| H-4 | ~7.7-7.9 (d) | ~7.2-7.4 (d) | ~7.3-7.5 (t) | ~7.8-8.0 (d) | Shielded by isopropoxy in B. |
| H-5 | ~7.8-8.0 (d) | ~8.0-8.2 (d) | ~7.8-8.0 (d) | ~7.2-7.4 (d) | Shielded by isopropoxy in D. |
| H-8 | ~7.8-8.0 (d) | ~8.0-8.2 (d) | ~7.2-7.4 (s) | ~7.8-8.0 (d) | Becomes a singlet and is shielded in C. |
Note: These are predicted values based on substituent effects in naphthalene systems. Actual values may vary slightly.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectra will provide complementary information. The carbons directly attached to the isopropoxy group will be significantly shielded (shifted to lower ppm), while the carbons ortho and para to this group will also experience shielding.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons
| Carbon | Isomer A | Isomer B | Isomer C | Isomer D | Rationale for Differentiation |
| C-1 | ~125-130 | ~150-155 | ~125-130 | ~130-135 | Directly attached to isopropoxy in B. |
| C-2 | ~150-155 | ~115-120 | ~120-125 | ~120-125 | Directly attached to isopropoxy in A. |
| C-6 | ~125-130 | ~125-130 | ~120-125 | ~150-155 | Directly attached to isopropoxy in D. |
| C-7 | ~120-125 | ~120-125 | ~150-155 | ~115-120 | Directly attached to isopropoxy in C. |
| -CH₂- | ~40-45 | ~40-45 | ~40-45 | ~40-45 | Relatively consistent across isomers. |
| -CH(CH₃)₂ | ~70-75 | ~70-75 | ~70-75 | ~70-75 | Relatively consistent across isomers. |
| -CH(CH₃)₂ | ~22-25 | ~22-25 | ~22-25 | ~22-25 | Relatively consistent across isomers. |
Note: These are predicted values based on known substituent effects on the naphthalene ring system.
Experimental Protocol for NMR Spectroscopy
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Vibrational Clues to Isomeric Structure
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While all four isomers will exhibit characteristic peaks for N-H (amine), C-O (ether), and aromatic C-H and C=C bonds, the "fingerprint" region, particularly the C-H out-of-plane (OOP) bending vibrations, will be highly diagnostic of the substitution pattern on the naphthalene ring.[1]
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected Range | Isomer-Specific Information |
| N-H stretch (primary amine) | 3300-3500 (two bands) | Present in all isomers, confirming the primary amine functionality. |
| C-H stretch (aromatic) | 3000-3100 | Present in all isomers. |
| C-H stretch (aliphatic) | 2850-2980 | Present in all isomers from the isopropoxy and aminomethyl groups. |
| C=C stretch (aromatic) | 1500-1620 | A series of sharp bands, characteristic of the naphthalene ring, will be present in all isomers. |
| C-O stretch (ether) | 1200-1270 | A strong band present in all isomers. |
| C-H out-of-plane bend | 700-900 | Highly diagnostic. The pattern of bands in this region will differ for each isomer due to the number of adjacent free hydrogens on each ring.[1] |
Distinguishing Isomers using C-H OOP Bending:
-
Isomer A & C (1,2,4-trisubstituted pattern on one ring): Will show a characteristic band for an isolated aromatic proton and another for two adjacent protons.
-
Isomer B & D (1,2,3-trisubstituted pattern on one ring): Will show a different set of bands corresponding to this substitution pattern.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for acquiring FT-IR spectra using an ATR accessory.
Mass Spectrometry (MS): Fragmentation Patterns as Structural Identifiers
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. While all four isomers have the same molecular weight (C₁₄H₁₇NO, MW = 215.29), their fragmentation under electron ionization (EI) will differ based on the stability of the resulting carbocations and radical cations.
Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z = 215 is expected for all isomers due to the stability of the aromatic system.
-
Loss of a Methyl Group (-CH₃): A peak at m/z = 200, corresponding to the loss of a methyl radical from the isopropoxy group, should be observed for all isomers.
-
Loss of Propene (C₃H₆): A McLafferty-type rearrangement can lead to the loss of a neutral propene molecule from the isopropoxy group, resulting in a peak at m/z = 173. This corresponds to the formation of a hydroxynaphthalenemethanamine radical cation. The relative intensity of this peak may vary depending on the isomer.
-
Benzylic Cleavage: The most significant difference is expected from the cleavage of the C-C bond between the naphthalene ring and the aminomethyl group.
-
For Isomers A and C , this will lead to the formation of a highly stable isopropoxynaphthylmethyl cation.
-
For Isomers B and D , this will result in a different isopropoxynaphthylmethyl cation. The position of the isopropoxy group will influence the stability of this cation, leading to differences in the relative abundance of the resulting fragment ion.
-
-
Formation of Naphthyl and Isopropoxynaphthyl Cations: Cleavage of the C-N and C-O bonds can also occur, leading to characteristic fragments.
Table 4: Predicted Key Fragment Ions (m/z) and Their Significance
| m/z | Proposed Fragment | Expected in Isomers | Differentiating Feature |
| 215 | [M]⁺˙ | All | Molecular Ion |
| 200 | [M - CH₃]⁺ | All | Loss from isopropoxy group |
| 185 | [M - NH₂CH₂]⁺ | All | Loss of the aminomethyl radical |
| 173 | [M - C₃H₆]⁺˙ | All | McLafferty rearrangement |
| 172 | [M - CH₃ - HCN]⁺ | All | Subsequent fragmentation |
| 158 | [C₁₁H₁₀O]⁺˙ | All | Isopropoxynaphthyl fragment |
| 141 | [C₁₁H₉]⁺ | All | Naphthylmethyl fragment |
The relative intensities of these fragments will be the key to distinguishing the isomers. For instance, the isomer that can form the most stable benzylic cation upon fragmentation will likely show a more abundant corresponding fragment ion.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Caption: A typical workflow for the analysis of volatile isomers by GC-MS.
Conclusion
The differentiation of the positional isomers of this compound is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the chemical shifts of the aromatic protons and carbons being highly sensitive to the positions of the isopropoxy and aminomethyl substituents. IR spectroscopy, particularly the C-H out-of-plane bending vibrations in the fingerprint region, offers a rapid and reliable method for distinguishing substitution patterns. Finally, mass spectrometry, through the analysis of isomer-specific fragmentation patterns and the relative abundances of key fragment ions, provides confirmatory evidence of the molecular structure.
By employing the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize these and other structurally related compounds, ensuring the integrity and quality of their work.
References
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Wang, T. S., & Sanders, J. M. (1959). An infrared study of the out-of-plane C-H bending vibrations of monosubstituted naphthalenes. Spectrochimica Acta, 15, 1118–1124. [Link]
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A Comparative Guide to Confirming the Purity of (2-Isopropoxynaphthalen-1-yl)methanamine
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. The compound (2-Isopropoxynaphthalen-1-yl)methanamine, a primary amine derivative of naphthalene, presents a multifaceted analytical challenge. Its structure incorporates a chiral center, aromatic and aliphatic moieties, and a primary amine group, each requiring specific analytical consideration. This guide provides an in-depth comparison of analytical techniques to comprehensively assess the purity of a this compound sample, offering insights into not just the "how" but the "why" of methodological choices.
The Criticality of Purity Assessment
The presence of impurities, even in minute quantities, can significantly impact the biological activity, toxicity, and overall reproducibility of experimental results. For a compound like this compound, which may be a precursor or an active pharmaceutical ingredient (API), a thorough purity profile is non-negotiable. Impurities can arise from various sources, including residual starting materials, by-products of the synthesis, or degradation products. A comprehensive purity analysis should therefore address not only the overall percentage of the main component but also the identity and quantity of any impurities, including stereoisomers.
Orthogonal Approaches for a Self-Validating Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of a complex organic molecule.[1] A robust and trustworthy purity assessment relies on the application of multiple, orthogonal (or complementary) analytical methods. This approach ensures that the limitations of one technique are compensated for by the strengths of another, providing a holistic and self-validating purity profile. The following sections detail a suite of recommended analytical techniques, comparing their principles, applications, and the type of information they provide.
Chromatographic Techniques: The Power of Separation
Chromatography is fundamental to purity analysis, as it physically separates the main compound from its impurities.[2][3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.
For a relatively non-volatile and thermally stable compound like this compound, HPLC is the gold standard for purity determination.[2] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Principle of Separation: In reversed-phase HPLC (the most common mode), a nonpolar stationary phase is used with a polar mobile phase. Compounds with higher polarity will elute faster, while less polar compounds will be retained longer on the column. The primary amine and the isopropoxy group in our target molecule will influence its polarity and thus its retention time.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
Data Presentation: Simulated HPLC Purity Data
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | Starting Material 1 |
| 2 | 5.8 | 0.5 | By-product A |
| 3 | 10.2 | 99.1 | This compound |
| 4 | 12.1 | 0.2 | Unknown Impurity |
The presence of a stereocenter in this compound necessitates an assessment of its enantiomeric purity. Chiral HPLC is the most widely used and accurate method for this purpose.[4][5][6]
Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.
-
Column: A suitable chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation: Simulated Chiral HPLC Data
| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (ee) |
| (R)-enantiomer | 8.5 | 98.5 | 97.0% |
| (S)-enantiomer | 10.1 | 1.5 |
Spectroscopic Techniques: Unveiling Molecular Structure and Identity
Spectroscopic methods provide information about the chemical structure and can be used to identify and quantify impurities.
NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment of organic compounds.[1][7] Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte.[8][9]
Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's structure. Impurities will give rise to their own distinct signals in the NMR spectrum.
Experimental Protocol: Purity by Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal of the analyte and the internal standard. Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and standard.
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for identifying impurities.[10][11] When coupled with a chromatographic technique (e.g., LC-MS), it provides both separation and identification capabilities.[12]
Principle of Analysis: MS ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any impurities.[10]
Experimental Protocol: Impurity Identification by LC-MS
-
Instrumentation: LC-MS system (e.g., HPLC coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer).
-
Methodology: Utilize the HPLC conditions described previously. The eluent from the HPLC is directed into the mass spectrometer.
-
Data Analysis: Correlate the peaks observed in the chromatogram with their corresponding mass spectra to identify the molecular weights of the main compound and any impurities.
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13][14] For this compound, FTIR can confirm the presence of the primary amine (N-H stretching and bending vibrations) and the aromatic naphthalene ring.[14][15][16]
Principle of Analysis: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. The resulting spectrum is a "fingerprint" of the molecule.
Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the purity and thermal stability of a sample.[17][18][19]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC will show a sharp melting endotherm. The presence of impurities will typically broaden this peak and lower the melting point.[18]
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or other volatile impurities.[17]
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[20][21][22] The experimentally determined percentages are compared to the theoretical values for the proposed molecular formula. A good agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.[23]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, separation of non-volatile impurities.[2] | High resolution, widely applicable. | Requires a chromophore for UV detection. |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers.[4] | The definitive method for enantiomeric excess. | Requires specialized and often expensive chiral columns. |
| NMR | Structural confirmation, identification and quantification of impurities.[7][24] | Highly informative, qNMR provides absolute purity.[8] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities.[10][11] | High sensitivity and specificity. | May not be quantitative without standards. |
| FTIR | Functional group identification.[13] | Rapid, non-destructive. | Provides limited information on purity. |
| DSC/TGA | Melting point, thermal stability, presence of volatile impurities.[17][18] | Provides information on solid-state properties. | Not suitable for identifying specific impurities. |
| Elemental Analysis | Elemental composition.[20][21] | Confirms the molecular formula. | Does not provide information on isomeric impurities. |
Visualizing the Purity Analysis Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Logical Relationship of Orthogonal Techniques
Caption: Interrelation of orthogonal techniques for a self-validating purity assessment.
Conclusion
Confirming the purity of a this compound sample is a multi-step process that requires a thoughtful combination of analytical techniques. While HPLC and chiral HPLC provide the foundational data on overall purity and enantiomeric excess, spectroscopic methods like NMR and MS are essential for structural confirmation and impurity identification. Thermal and elemental analyses offer valuable supporting data. By employing this orthogonal approach, researchers can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their scientific work.
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European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
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A Comparative Guide to (2-Isopropoxynaphthalen-1-yl)methanamine in the Context of Antifungal Drug Discovery
Executive Summary
(2-Isopropoxynaphthalen-1-yl)methanamine is a novel naphthylmethylamine derivative. While direct applications of this specific molecule are not documented in current literature, its structural backbone is shared with key intermediates in the synthesis of potent allylamine antifungal agents. This guide provides a comprehensive review of its potential applications by comparing it to the gold-standard antifungal drug, Terbinafine, and its direct structural precursor, N-methyl-1-naphthalenemethanamine. We will explore the established mechanism of action of allylamine antifungals, present comparative performance data, and provide a detailed experimental protocol for evaluating the antifungal efficacy of this novel compound, positioning it as a candidate for next-generation drug discovery programs.
Introduction: The Naphthylmethylamine Scaffold
The naphthalene ring system is a prevalent scaffold in medicinal chemistry, valued for its rigid, planar structure that facilitates interactions with biological targets.[1][2] Specifically, the naphthylmethylamine core is the foundational structure for the allylamine class of antifungal drugs. The most prominent member of this class, Terbinafine, utilizes an N-methyl-1-naphthalenemethanamine moiety as a key component of its structure.[3]
This guide focuses on This compound , a derivative featuring two key modifications to the core structure:
-
A primary amine (-NH2) in place of the tertiary amine found in Terbinafine.
-
An isopropoxy group (-OCH(CH3)2) at the 2-position of the naphthalene ring.
These modifications may significantly alter the compound's physicochemical properties, target binding affinity, and metabolic stability. This guide will objectively analyze these potential effects by comparing the novel compound to established benchmarks.
Chemical Structures of Compounds Under Review
Below are the chemical structures of the topic compound and its comparators.
Caption: Chemical structures of the compounds discussed in this guide.
Mechanism of Action: Squalene Epoxidase Inhibition
The primary molecular target for Terbinafine and other allylamine antifungals is the enzyme squalene epoxidase.[1][4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, which is responsible for producing the main sterol constituent of the fungal cell membrane.
The mechanism unfolds in two ways:
-
Ergosterol Depletion (Fungistatic Effect): By inhibiting squalene epoxidase, the drug halts the conversion of squalene to 2,3-oxidosqualene, a precursor to ergosterol. The resulting ergosterol deficiency compromises the structural integrity and fluidity of the fungal cell membrane.[5][6]
-
Squalene Accumulation (Fungicidal Effect): The blockage leads to a buildup of intracellular squalene. At high concentrations, this hydrocarbon is toxic to the fungal cell, leading to membrane disruption, increased permeability, and ultimately, cell death.[2][6][7]
Terbinafine acts as a potent, non-competitive inhibitor of fungal squalene epoxidase, with high selectivity for the fungal enzyme over its mammalian counterpart.[1][5][8]
Caption: Mechanism of action of allylamine antifungals via squalene epoxidase inhibition.
Comparative Analysis
This section compares the known attributes of the benchmark compounds and provides a scientifically-grounded hypothesis for the performance of this compound.
| Feature | N-methyl-1-naphthalenemethanamine | Terbinafine | This compound (Hypothesized) | Causality and Rationale |
| Role | Synthetic Intermediate[3][9] | Gold-Standard Antifungal | Novel Drug Candidate | The core scaffold is established as a precursor for potent antifungal agents. |
| Target | N/A (not an active drug) | Fungal Squalene Epoxidase[1][2] | Fungal Squalene Epoxidase | The naphthylmethylamine core is essential for binding to the enzyme's active site. |
| Potency (vs. Candida) | Not Biologically Active | Ki: 30 nM[1][5] | Lower than Terbinafine | Structure-Activity Relationship (SAR) studies indicate a tertiary allylamine is a prerequisite for high potency. [10] The primary amine in the topic compound is expected to have weaker interactions with the enzyme target compared to Terbinafine's tertiary amine. |
| Antifungal Activity (MIC) | N/A | vs. C. albicans: 1-4 µg/mL (MIC₅₀-MIC₉₀)[11]vs. Aspergillus spp.: 0.4-1.6 µg/mL (MIC₉₀)[12] | Detectable, but likely higher MICs than Terbinafine | The reduced potency will likely translate to needing higher concentrations to inhibit fungal growth. However, the naphthalene core should still provide a baseline level of activity. |
| Key Structural Feature | Secondary Amine | Tertiary Allylamine | Primary Amine, Isopropoxy Group | The isopropoxy group increases lipophilicity, which could enhance membrane penetration but may also introduce steric hindrance at the binding site. The primary amine reduces basicity and changes hydrogen bonding potential compared to the tertiary amine. |
Experimental Protocol: Antifungal Susceptibility Testing
To empirically determine the antifungal activity of this compound and validate the hypotheses above, a standardized broth microdilution assay is required. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[13][14]
Objective
To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a reference strain of Candida albicans (e.g., ATCC 90028). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Materials
-
This compound, Terbinafine (positive control), DMSO (solvent)
-
Candida albicans reference strain
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a parallel stock solution of Terbinafine as a positive control.
-
The causality here is that DMSO is required to solubilize these hydrophobic compounds; however, its final concentration in the assay must be kept low (≤1%) to avoid inhibiting fungal growth.
-
-
Inoculum Preparation:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours to ensure a fresh, viable culture.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). This standardization is critical for assay reproducibility.[15]
-
Dilute this adjusted suspension 1:1000 in RPMI medium to achieve the final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.[14]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI medium to wells 2 through 11 of a 96-well plate.
-
Create a starting 2x concentration of the drug by diluting the stock solution in RPMI in well 1 (e.g., to 128 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to wells 1 through 11. This halves the drug concentrations to their final test values (e.g., 64, 32, 16... µg/mL).
-
Add 100 µL of sterile RPMI to well 12.
-
Incubate the plate at 35°C for 48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate. The MIC is the lowest drug concentration in which there is a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the drug-free growth control in well 11.
-
Discussion and Future Outlook
The analysis of this compound, when framed against the well-established antifungal agent Terbinafine, provides critical insights for drug development professionals.
Potential Disadvantages:
-
Reduced Potency: SAR for allylamines strongly suggests that the primary amine of the topic compound will result in lower potency compared to the tertiary amine of Terbinafine.[10] The tertiary amine is crucial for the optimal interaction with squalene epoxidase.
-
Unknown Selectivity: While Terbinafine is highly selective for the fungal enzyme, the selectivity profile of the novel compound is unknown. The structural changes could potentially increase its affinity for the human ortholog, leading to off-target effects.
Potential Advantages:
-
Novelty and Patentability: As a new chemical entity, this compound offers a novel scaffold that could be explored for new intellectual property.
-
Modified Pharmacokinetics: The introduction of the isopropoxy group increases lipophilicity, which could alter tissue distribution. The primary amine changes the compound's pKa and metabolic profile, potentially leading to a different half-life or metabolic pathway compared to Terbinafine. This could be advantageous in specific therapeutic contexts.
-
Alternative Spectrum of Activity: While likely less potent against common pathogens, the structural modifications might confer activity against Terbinafine-resistant fungal strains or different fungal species altogether.
Future Directions: The logical next step is to perform the antifungal susceptibility testing protocol described above. Should the compound show any promising activity, further studies should include enzyme inhibition assays to confirm its mechanism of action, selectivity assays against human squalene epoxidase, and in vivo efficacy studies in a relevant animal model of fungal infection.
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A Comparative Guide to the Synthesis and Characterization of (2-Isopropoxynaphthalen-1-yl)methanamine and Related Serotonergic Ligands
This guide provides a detailed comparative analysis of synthetic routes and characterization protocols for (2-Isopropoxynaphthalen-1-yl)methanamine, a naphthalene-based compound of interest in serotonergic research. We will objectively compare its synthetic performance with alternative methodologies and provide the supporting experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
Our focus is on the practical aspects of synthesis, purification, and analysis, highlighting the causality behind experimental choices to ensure reproducibility and high-quality outcomes. This document is structured to serve as a self-validating system, where the described protocols and analytical checks work in concert to confirm the identity and purity of the final compound.
Introduction: The Significance of Naphthalene-Based Methanamines in 5-HT Receptor Research
Naphthalene-based compounds, particularly derivatives of naphthalen-1-ylmethanamine, have garnered significant interest as ligands for serotonin (5-HT) receptors. Their rigid bicyclic structure provides a valuable scaffold for designing selective agonists and antagonists. This compound is an example of such a compound, where the specific substitution pattern on the naphthalene ring is expected to modulate its binding affinity and functional activity at various 5-HT receptor subtypes, such as 5-HT2A and 5-HT2C.
The choice of synthetic route for these compounds is critical, as it directly impacts yield, purity, and the potential for isomeric contamination. This guide will explore a common and effective synthetic pathway and discuss key considerations for its successful implementation.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound and its analogs typically proceeds through a multi-step sequence starting from a substituted naphthol. The most common and reliable method involves the O-alkylation of 2-hydroxynaphthalene, followed by formylation and reductive amination. We will benchmark this approach by examining the efficiency and outcomes of each step.
Experimental Workflow: A Step-by-Step Comparison
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols and Performance Benchmarks
-
Reaction Setup: To a solution of 2-naphthol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and isopropyl bromide (1.5 eq).
-
Execution: Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a relatively weak base like K₂CO₃ and a polar aprotic solvent like acetone provides a good balance between reaction rate and prevention of side reactions.
-
Workup and Purification: After completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Performance: This Williamson ether synthesis is typically high-yielding.
-
Reaction Setup: In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous dimethylformamide (DMF). Stir for 30 minutes to form the Vilsmeier reagent.
-
Execution: Add a solution of 2-isopropoxynaphthalene (1.0 eq) in DMF dropwise to the Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat to 60°C for 2-4 hours. The formylation is directed to the electron-rich C1 position due to the activating effect of the isopropoxy group.
-
Workup and Purification: Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution). The precipitated solid can be collected by filtration and purified by recrystallization or column chromatography.
-
Reaction Setup: Dissolve 1-formyl-2-isopropoxynaphthalene (1.0 eq) in methanol (MeOH). Add ammonium acetate (NH₄OAc, 10 eq) and stir until dissolved.
-
Execution: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. NaBH₃CN is the reducing agent of choice here because it is selective for the iminium ion formed in situ and does not readily reduce the starting aldehyde, minimizing side reactions. Stir at room temperature for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final amine can be purified by conversion to its hydrochloride salt or by column chromatography.
Comparative Data Summary
The following table summarizes the expected performance of the described synthetic route, based on typical results for this class of compounds.
| Step | Reactants | Typical Yield | Purity (Post-Purification) | Key Analytical Checks |
| 1. O-Alkylation | 2-Naphthol, Isopropyl Bromide | >90% | >98% | ¹H NMR, GC-MS |
| 2. Formylation | 2-Isopropoxynaphthalene, POCl₃/DMF | 70-85% | >98% | ¹H NMR, ¹³C NMR |
| 3. Reductive Amination | 1-Formyl-2-isopropoxynaphthalene, NH₄OAc, NaBH₃CN | 60-75% | >99% (as HCl salt) | ¹H NMR, ¹³C NMR, LC-MS |
Analytical Characterization for Quality Control
Rigorous analytical characterization is non-negotiable for ensuring the quality and identity of the synthesized compound. This serves as a self-validating system for the entire process.
Caption: Analytical workflow for structural and purity validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the naphthalene ring protons, the isopropoxy group (a doublet and a septet), and the newly formed aminomethyl group (a singlet).
-
Mass Spectrometry (MS): GC-MS or LC-MS should be used to confirm the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product. A purity of >99% is generally required for use in biological assays.
Conclusion and Future Directions
The synthetic route detailed in this guide, proceeding through O-alkylation, formylation, and reductive amination, represents a robust and reliable method for producing this compound and related naphthalenic ligands. The provided benchmarks for yield and the stringent analytical protocols offer a comprehensive framework for researchers to synthesize and validate this compound for use in drug discovery and pharmacological research.
Future work should focus on chiral synthesis to resolve the enantiomers of this compound, as biological activity at serotonin receptors is often stereospecific. Furthermore, in vitro and in vivo studies are needed to fully characterize its pharmacological profile and determine its potential as a research tool or therapeutic lead.
References
- Patents on the Preparation of Naphthalen-1-yl-methylamine Derivatives: This patent describes methods for preparing naphthalen-1-yl-methylamine derivatives and their use as 5-HT2A agonists.
-
Synthesis and Serotonergic Activity of Naphthylisopropylamines: This article details the synthesis and evaluation of N-isopropyl-2-naphthylamines as 5-HT receptor ligands, providing context for the biological relevance of this class of compounds. Source: National Center for Biotechnology Information, [Link]
-
Vilsmeier-Haack Reaction: A general overview of the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic compounds. Source: Organic Chemistry Portal, [Link]
-
Reductive Amination: A comprehensive guide to the reductive amination reaction, including a discussion of various reducing agents. Source: Organic Chemistry Portal, [Link]
Safety Operating Guide
Navigating the Disposal of (2-Isopropoxynaphthalen-1-yl)methanamine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed protocol for the proper disposal of (2-Isopropoxynaphthalen-1-yl)methanamine, a compound belonging to the aminomethylnaphthalene class. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from closely related compounds and established hazardous waste management principles to ensure a cautious and compliant approach. The core principle is to treat this compound as a hazardous waste, with specific protocols in place to mitigate risks to personnel and the environment.
Hazard Assessment and Characterization: Understanding the Risk
This compound is structurally related to naphthalene and aromatic amines, classes of compounds known for their potential toxicity. Naphthalene and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA) and are regulated under the Resource Conservation and Recovery Act (RCRA)[1]. Naphthalene itself is recognized as a possible human carcinogen and an environmental pollutant[2]. Aromatic amines can also exhibit toxicological properties. Therefore, it is imperative to handle this compound with the assumption that it is hazardous.
A safety data sheet for the closely related compound 1-[2-(propan-2-yloxy)naphthalen-1-yl]methanamine indicates that it is harmful if swallowed, in contact with skin, or if inhaled. This underscores the need for stringent safety measures during handling and disposal.
Key Hazard Considerations:
-
Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled.
-
Environmental Hazard: Naphthalene derivatives can be persistent in the environment and harmful to aquatic life.
-
Carcinogenicity: Naphthalene is listed as a possible human carcinogen, and this potential should be considered for its derivatives[2].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of any dust, aerosols, or vapors. |
Always inspect your PPE for integrity before use and dispose of single-use items, such as gloves, as hazardous waste after handling the chemical.
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Container Management:
-
Select the Right Container: Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling is Crucial: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can lead to dangerous reactions.
-
Keep Containers Closed: Always keep the waste container securely closed, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the decision-making process and procedural steps for the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Initial Containment: At the point of generation, carefully transfer the waste this compound into the pre-labeled hazardous waste container.
-
Avoid Contamination: Use dedicated funnels or other transfer equipment to avoid contaminating the exterior of the container and the surrounding area.
-
Secure Storage: Place the sealed container in your laboratory's designated satellite accumulation area. Ensure it is stored away from incompatible materials.
-
Engage a Professional Disposal Service: The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company[3]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Provide Accurate Information: When you contact the disposal company, provide them with the full chemical name and any other relevant information you have about the waste stream.
-
Documentation is Key: The hazardous waste contractor will provide a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site. Ensure this form is filled out accurately and retain a copy for your laboratory's records.
Approved Disposal Methodologies
Based on guidelines for naphthalene and its derivatives, the following are the recommended disposal methods:
-
Incineration: High-temperature incineration in a licensed facility is the preferred method for the destruction of naphthalene-containing wastes[1]. This process effectively breaks down the molecule into less harmful components. Rotary kiln or fluidized bed incineration are specifically mentioned as acceptable methods[1].
-
Landfilling: Landfilling of this chemical is not recommended. Naphthalene and its derivatives can leach from landfills and contaminate soil and groundwater[2].
Chemical Treatment: While some chemical treatments like oxidation with hydrogen peroxide or adsorption on activated carbon have been studied for naphthalene in wastewater, these are typically large-scale industrial processes and are not suitable for direct application in a laboratory setting for the disposal of concentrated waste[4].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is vital.
Spill Response:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional safety officer.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up a spill of an unknown or potentially reactive substance.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it all in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Trustworthiness and Self-Validation
This disposal protocol is designed as a self-validating system by adhering to the precautionary principle. By treating this compound with the same level of caution as its more well-documented and regulated relatives, we ensure a high margin of safety. The core of this protocol—containment, labeling, and transfer to a licensed professional—is a universally accepted best practice for hazardous chemical waste management. Regular internal audits of your laboratory's waste management practices, including a review of stored waste and documentation, will further validate the effectiveness of this procedure.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
-
Graczyk, P., & Kołtowski, M. (2020). The Efficiency of the Removal of Naphthalene from Aqueous Solutions by Different Adsorbents. Applied Sciences, 10(15), 5236. [Link]
-
Center for Health, Environment & Justice. (n.d.). Naphthalene. Retrieved from [Link]
-
UtilVtorProm. (n.d.). Naphthalene utilization by UtilVtorProm company specialists. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 1-Naphthalenemethylamine. Retrieved from [A representative, stable URL for a similar SDS should be used here if available, as direct links to dynamically generated SDS can be unstable. For the purpose of this exercise, a placeholder is used, but in a real-world scenario, a direct, verified link would be provided.]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Maryland Department of the Environment. (n.d.). Hazardous Waste. Retrieved from [Link]
Sources
Navigating the Uncharted: A Practical Guide to Handling (2-Isopropoxynaphthalen-1-yl)methanamine
Hazard Analysis: Understanding the Compound Through its Functional Groups
The potential hazards of (2-Isopropoxynaphthalen-1-yl)methanamine can be inferred from its constituent functional groups: a primary aromatic amine and a naphthalene ring system with an isopropoxy group.
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin, and many are known to be toxic.[1] They can cause skin and eye irritation, and some are suspected carcinogens.[1]
-
Naphthalene Derivatives: Naphthalene itself is a skin irritant and can be harmful if inhaled or swallowed.
-
Isopropoxy Group: While generally of lower toxicity, the presence of this group can influence the compound's solubility and reactivity.
Given these characteristics, it is prudent to treat this compound as a hazardous substance, assuming it to be a skin and eye irritant, and potentially toxic upon ingestion or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Aromatic amines can permeate some glove materials.[2] Nitrile and neoprene offer good chemical resistance. Always double-glove when handling concentrated solutions. |
| Eye Protection | Safety goggles with a snug fit or a face shield | Protects against splashes and potential vapors that could cause severe eye irritation. |
| Body Protection | Chemical-resistant lab coat or apron | Provides a barrier against spills and splashes, preventing skin contact.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. A respirator may be necessary for spill cleanup or if a fume hood is not available. |
PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and have it properly fitted.
-
Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and dilutions, within the fume hood.
-
Use disposable equipment where possible to minimize cleaning and potential for contamination.
-
Keep containers of the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is critical.
Exposure Response Plan
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing while under a safety shower.[4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Emergency Response Flowchart
Caption: Immediate actions for different exposure routes.
Spill and Disposal Management
Proper management of spills and waste is crucial to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent others from entering the area.
-
Waste Disposal:
-
All waste materials contaminated with this compound, including disposable labware, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5]
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
- European Patent Office. (n.d.). Use of a naphthalenmethanamino derivative as antiinflammatory agent and pharmaceutical compositions containing it.
-
VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Retrieved from [Link]
- European Patent Office. (n.d.). Derivatives of naphthalene, process for their preparation and their therapeutic application.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
